Regioselective Synthesis of 2-Bromo-4-fluoro-3-methylphenol: A Technical Guide
Executive Summary 2-Bromo-4-fluoro-3-methylphenol is a highly specialized halogenated building block utilized extensively in medicinal chemistry and agrochemical development. It acts as a foundational precursor for the s...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
2-Bromo-4-fluoro-3-methylphenol is a highly specialized halogenated building block utilized extensively in medicinal chemistry and agrochemical development. It acts as a foundational precursor for the synthesis of complex heterocyclic frameworks, most notably (5-fluoro-2,3-dihydrobenzofuran-4-yl)methanamine —a critical intermediate for various active pharmaceutical ingredients (APIs) targeting neuroactive and oncological pathways. The strategic placement of the bromine atom at the 2-position, flanked by a hydroxyl group and a methyl group, requires stringent kinetic control during electrophilic aromatic substitution (EAS) to prevent off-target halogenation.
Mechanistic Causality and Regioselectivity
The bromination of 4-fluoro-3-methylphenol presents a classic regioselectivity challenge. The phenolic hydroxyl (-OH) group strongly activates the ortho (2, 6) and para (4) positions toward electrophilic attack. Since the para position is blocked by a fluorine atom, substitution is restricted to the 2- and 6-positions.
Steric vs. Electronic Factors: The 6-position is sterically less hindered, being adjacent only to a hydrogen atom. However, the 2-position is synergistically activated by both the strong +M (mesomeric) effect of the -OH group and the +I (inductive/hyperconjugation) effect of the adjacent -CH₃ group at position 3 1.
Cryogenic Kinetic Control: To overcome the steric hindrance at the 2-position and harness the electronic activation, the reaction must be driven by kinetic control. Conducting the bromination at cryogenic temperatures (-70 °C to -60 °C) minimizes the activation energy barrier difference. This allows the highly reactive electrophile (Br⁺) to attack the most electron-dense carbon (C2) to form the Wheland intermediate before thermodynamic equilibration can favor the less hindered C6 position 2.
Figure 1: Mechanistic pathway for the regioselective bromination of 4-fluoro-3-methylphenol.
Experimental Workflow & Protocol
The following protocol outlines a self-validating, scalable synthesis pathway optimized for high yield (82%) and regiochemical purity, utilizing dichloromethane (DCM) as the solvent to maintain homogeneity at cryogenic temperatures 2.
Figure 2: Step-by-step experimental workflow for cryogenic bromination.
Detailed Methodology
Dissolution: Dissolve 4-fluoro-3-methylphenol (400 g, 3.17 mol) in 8.0 L of anhydrous dichloromethane (DCM) within a jacketed glass reactor equipped with an overhead stirrer and an internal temperature probe.
Cryogenic Cooling: Circulate a cryogenic coolant to lower the internal reaction temperature to -70 °C.
Causality: DCM remains fluid at this temperature (freezing point -96.7 °C), while the extreme cold suppresses radical bromination pathways and prevents thermodynamic equilibration to the 6-position 3.
Electrophilic Addition: Slowly add liquid bromine (Br₂) (527 g, 3.33 mol, 1.05 eq) dropwise via an addition funnel. Maintain the internal temperature strictly between -70 °C and -60 °C.
Causality: The slight molar excess of Br₂ ensures complete conversion, while dropwise addition prevents exothermic spikes that could compromise regioselectivity.
Monitoring: Stir the mixture for 2 hours at -60 °C. Validate reaction completion via Thin Layer Chromatography (TLC) or HPLC to ensure no starting material remains.
Quenching: Quench the unreacted bromine by adding 1.0 L of saturated sodium thiosulfate (Na₂S₂O₃) solution, followed by 3.0 L of deionized water.
Causality: Na₂S₂O₃ reduces residual Br₂ to harmless bromide salts (Br⁻), preventing oxidative side reactions during the workup. Allow the biphasic mixture to slowly warm to room temperature (20-25 °C).
Phase Separation & Extraction: Separate the organic (DCM) phase. Extract the aqueous phase twice with 1.0 L of DCM. Combine all organic layers.
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Slurry the resulting crude solid with n-hexane to remove non-polar impurities. Filter and dry to yield the pure product (approx. 533 g, 82% yield) 2.
Quantitative Data Summary
The table below summarizes the stoichiometric and operational parameters critical for this synthesis.
Parameter
Reagent / Condition
Quantity / Value
Molar Equivalents
Starting Material
4-Fluoro-3-methylphenol
400 g (3.17 mol)
1.00 eq
Halogenating Agent
Bromine (Br₂)
527 g (3.33 mol)
1.05 eq
Solvent
Dichloromethane (DCM)
8.0 L
N/A
Reaction Temperature
Cryogenic
-70 °C to -60 °C
N/A
Reaction Time
Isothermal holding
2.0 hours
N/A
Quenching Agent
Sat. Na₂S₂O₃ (aq)
1.0 L
Excess
Product Yield
2-Bromo-4-fluoro-3-methylphenol
533 g
82% (Isolated)
Downstream Applications
The synthesized 2-bromo-4-fluoro-3-methylphenol is a direct precursor for O-alkylation. For instance, reacting it with 2-bromo-1,1-diethoxyethane in the presence of potassium carbonate (K₂CO₃) at 120 °C yields 1-bromo-2-(2,2-diethoxyethoxy)-5-fluoro-4-toluene. This intermediate subsequently undergoes cyclization to form substituted benzofurans, which are then hydrogenated and aminated to produce (5-fluoro-2,3-dihydrobenzofuran-4-yl)methanamine. This downstream product is a highly sought-after pharmacophore in neuroactive and anti-inflammatory drug discovery, offering a streamlined, environmentally friendly alternative to highly toxic zinc cyanide pathways 2.
References
Title: Preparation method of (5-fluoro-2,3-dihydrobenzofuran-4-yl)methanamine or its salt, and intermediates thereof (US20220298129A1)
2-Bromo-4-fluoro-3-methylphenol: A Strategic Building Block in Advanced Organic Synthesis
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Author: BenchChem Technical Support Team. Date: April 2026
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Executive Summary
In the landscape of modern drug discovery and agrochemical development, highly functionalized aromatic building blocks are critical for exploring complex chemical space. 2-Bromo-4-fluoro-3-methylphenol (CAS: 220901-60-0) represents a premier example of such a scaffold. Featuring orthogonal reactive sites—a nucleophilic phenolic hydroxyl, a cross-coupling-ready aryl bromide, a sterically directing methyl group, and a metabolically stabilizing fluorine atom—this compound enables divergent synthetic pathways.
This technical guide provides an in-depth analysis of the physicochemical properties, reactivity mapping, and field-proven synthetic methodologies associated with 2-bromo-4-fluoro-3-methylphenol, designed specifically for application scientists and process chemists.
Physicochemical Profiling & Structural Logic
Understanding the intrinsic properties of 2-bromo-4-fluoro-3-methylphenol is the first step in predicting its behavior in complex reaction matrices. The molecule's high degree of substitution creates a unique electronic and steric environment. The electron-withdrawing nature of the fluorine atom (C4) increases the acidity of the phenolic proton compared to standard cresols, while the adjacent methyl (C3) and bromine (C2) groups impose significant steric hindrance around the hydroxyl group.
Quantitative Data Summary
Property
Value
Causality / Implication for Synthesis
CAS Number
220901-60-0
Unique identifier for regulatory and procurement tracking [1].
Molecular Formula
C₇H₆BrFO
Dictates mass balance and theoretical yield calculations.
Molecular Weight
205.02 g/mol
Utilized for precise stoichiometric scaling [2].
SMILES
Cc1c(F)ccc(O)c1Br
Confirms the 1,2,3,4-tetrasubstituted continuous ring pattern.
Halogen Orthogonality
C-Br vs. C-F
Enables selective Pd-catalyzed cross-coupling at C2 without defluorination at C4.
Reactivity Mapping: The Orthogonal Scaffold
The strategic value of 2-bromo-4-fluoro-3-methylphenol lies in its polyfunctional nature. Each substituent serves a distinct chemical purpose, allowing chemists to perform sequential, site-selective modifications.
Fig 1. Orthogonal reactivity map of 2-Bromo-4-fluoro-3-methylphenol functional groups.
The Phenolic -OH: Serves as the primary nucleophile for O-alkylation, crucial for synthesizing complex ethers or initiating cyclization cascades (e.g., benzofuran synthesis).
The Aryl Bromide: Acts as a prime handle for Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions, allowing for the extension of the carbon framework.
The Fluorine Atom: In medicinal chemistry, this C-F bond is highly resistant to cytochrome P450-mediated oxidative metabolism, enhancing the pharmacokinetic half-life of downstream drug candidates. Furthermore, it has been utilized in the synthesis of highly systemic fungicidal benzophenones[3].
A prominent industrial application of 2-bromo-4-fluoro-3-methylphenol is its use as an intermediate in the synthesis of (5-fluoro-2,3-dihydrobenzofuran-4-yl)methanamine, a valuable pharmaceutical precursor [4]. The critical first step is the O-alkylation of the sterically hindered phenol.
Experimental Design & Causality
To achieve high yields, the protocol must overcome the steric shielding provided by the C2-bromine and C3-methyl groups.
Solvent Choice (DMF): N,N-Dimethylformamide (DMF) is selected because its high dielectric constant and aprotic nature effectively solvate the potassium cation (from K₂CO₃), leaving the phenoxide anion "naked" and highly nucleophilic.
Thermal Activation (120 °C): The steric hindrance significantly raises the activation energy for the Sₙ2 displacement of the alkyl bromide. Room temperature reactions will stall; elevated thermal conditions are strictly required.
Base Selection (K₂CO₃): A mild inorganic base is sufficient to deprotonate the acidic fluorophenol without causing unwanted side reactions (such as elimination of the alkylating agent).
Standardized Stoichiometry
Reagent
MW ( g/mol )
Equivalents
Mass/Volume
Function
2-Bromo-4-fluoro-3-methylphenol
205.02
1.00
530.0 g
Limiting Reagent
Potassium Carbonate (K₂CO₃)
138.20
2.00
713.0 g
Base
2-Bromo-1,1-diethoxyethane
197.07
1.30
662.0 g
Alkylating Agent
DMF
73.09
~3.8 Vol
2.0 L
Polar Aprotic Solvent
Step-by-Step Protocol
This protocol is designed as a self-validating system . Each phase includes specific physical or analytical checkpoints to ensure process integrity before proceeding.
Reaction Assembly: Charge a clean, dry reactor with 2.0 L of DMF. Add 530.0 g (2.59 mol) of 2-bromo-4-fluoro-3-methylphenol. Stir until complete dissolution is achieved (visual confirmation: clear solution).
Base Addition: Add 713.0 g (5.17 mol) of anhydrous K₂CO₃. Causality note: The mixture will become a heterogeneous suspension. Vigorous mechanical stirring is required to ensure adequate mass transfer between the solid base and the liquid phase.
Electrophile Introduction: Slowly add 662.0 g (3.36 mol) of 2-bromo-1,1-diethoxyethane.
Thermal Activation: Heat the reaction mixture to 120 °C. Maintain this temperature for 16 hours.
In-Process Control (IPC): Withdraw a 0.5 mL aliquot, quench with water, extract with ethyl acetate, and analyze via HPLC or TLC. Validation Gate: The reaction is only deemed complete when the starting phenol peak is <1% by area.
Aqueous Quench & Extraction: Cool the reactor to room temperature. Pour the mixture into 5.0 L of deionized water. Extract the aqueous phase with Methyl tert-butyl ether (MTBE) (3 × 4.0 L). Causality note: MTBE is utilized due to its excellent phase separation from water and low solubility for DMF, ensuring efficient removal of the reaction solvent.
Washing & Concentration: Combine the organic layers. Wash sequentially with 4.0 L of water and 4.0 L of saturated brine to remove residual DMF and inorganic salts. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude O-alkylated product (~902 g).
Fig 2. Self-validating O-alkylation workflow with integrated in-process controls.
Downstream Applications & Structural Validation
Once the O-alkylation is complete, the resulting intermediate (1-bromo-2-(2,2-diethoxyethoxy)-5-fluoro-4-toluene) serves as a direct precursor for acid-catalyzed cyclization into 7-bromo-5-fluoro-4-methylbenzofuran. This cyclization leverages the acetal group, which hydrolyzes to an aldehyde in situ and undergoes electrophilic aromatic substitution onto the electron-rich aromatic ring.
Analytical Validation
To validate the integrity of the starting material and the success of subsequent transformations, Nuclear Magnetic Resonance (NMR) spectroscopy is paramount.
For the core starting material (2-bromo-4-fluoro-3-methylphenol), the ¹H NMR (300 MHz, CDCl₃) typically exhibits:
δ 7.10 (d, 1H) and δ 6.82 (d, 1H) : Corresponding to the two remaining aromatic protons, split by ortho/meta fluorine coupling.
δ 2.19 (s, 3H) : The distinct singlet of the sterically constrained C3 methyl group.
Disappearance of the broad phenolic -OH stretch in IR spectroscopy or the -OH proton in NMR serves as the definitive structural validation that the O-alkylation workflow was executed successfully.
References
abcr Gute Chemie. "AB575037 | CAS 220901-60-0". abcr.com.
European Patent Office. "EP0897904A1 - Fungicidal 2-methoxybenzophenones". Google Patents.
United States Patent Application. "US20220298129A1 - Preparation method of (5-fluoro-2,3-dihydrobenzofuran-4-yl)methanamine or its salt, and intermediates thereof". Google Patents.
Foundational
"2-Bromo-4-fluoro-3-methylphenol" potential research applications
An In-depth Technical Guide to the Potential Research Applications of 2-Bromo-4-fluoro-3-methylphenol Abstract 2-Bromo-4-fluoro-3-methylphenol is a halogenated aromatic compound with significant potential as a versatile...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide to the Potential Research Applications of 2-Bromo-4-fluoro-3-methylphenol
Abstract
2-Bromo-4-fluoro-3-methylphenol is a halogenated aromatic compound with significant potential as a versatile building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and a methyl group on a phenolic ring, offers a rich chemical space for derivatization and the development of novel molecules with tailored properties. This guide provides a comprehensive overview of the synthesis, potential research applications, and detailed experimental protocols related to 2-Bromo-4-fluoro-3-methylphenol, aimed at researchers, scientists, and professionals in drug development. While this molecule is not extensively documented in current literature, this paper extrapolates its potential from the known reactivity and applications of structurally similar compounds.
Introduction: The Chemical Landscape of 2-Bromo-4-fluoro-3-methylphenol
Halogenated phenols are a cornerstone of modern synthetic chemistry, serving as pivotal intermediates in the creation of a vast array of pharmaceuticals, agrochemicals, and advanced materials. The strategic placement of halogen atoms on an aromatic ring can profoundly influence a molecule's physicochemical properties, including its acidity, lipophilicity, and metabolic stability. Furthermore, halogens provide reactive handles for a variety of cross-coupling reactions, enabling the construction of complex molecular architectures.
2-Bromo-4-fluoro-3-methylphenol presents a particularly interesting case. The presence of both bromine and fluorine offers orthogonal reactivity. The carbon-bromine bond is readily functionalized through well-established palladium-catalyzed cross-coupling reactions, while the carbon-fluorine bond is generally more robust, influencing the electronic properties of the ring and potentially enhancing biological activity. The methyl group provides an additional point for steric and electronic modulation. This guide will explore the untapped potential of this molecule, offering a roadmap for its synthesis and application in cutting-edge research.
Physicochemical Properties (Predicted)
While experimental data for 2-Bromo-4-fluoro-3-methylphenol is scarce, its properties can be predicted based on its structure.
Property
Predicted Value
Molecular Formula
C₇H₆BrFO
Molecular Weight
205.03 g/mol
Appearance
Likely a solid at room temperature
Solubility
Expected to be soluble in common organic solvents
pKa
The phenolic proton is expected to be acidic, with the pKa influenced by the electron-withdrawing effects of the halogens.
Synthesis of 2-Bromo-4-fluoro-3-methylphenol
A plausible synthetic route for 2-Bromo-4-fluoro-3-methylphenol can be designed based on established methods for the synthesis of related halogenated phenols. A two-step process starting from 4-fluoro-3-methylaniline is proposed.
Diagram of Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of 2-Bromo-4-fluoro-3-methylphenol.
Experimental Protocol: Synthesis
Step 1: Synthesis of 4-fluoro-3-methylphenol
Diazotization: To a solution of 4-fluoro-3-methylaniline (1.0 eq) in aqueous sulfuric acid (2 M), cooled to 0-5 °C, add a solution of sodium nitrite (1.05 eq) in water dropwise, maintaining the temperature below 5 °C. Stir the mixture for 30 minutes at this temperature.
Hydrolysis: Slowly add the diazonium salt solution to a boiling aqueous solution of sulfuric acid (1 M). The diazonium salt will decompose to the corresponding phenol.
Workup: After the addition is complete, cool the reaction mixture to room temperature and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purification: Purify the crude product by column chromatography on silica gel to afford pure 4-fluoro-3-methylphenol.
Step 2: Bromination of 4-fluoro-3-methylphenol
Reaction Setup: Dissolve 4-fluoro-3-methylphenol (1.0 eq) in a suitable solvent such as acetic acid or dichloromethane in a round-bottom flask.[1]
Bromine Addition: Cool the solution to 0 °C and add a solution of bromine (1.0 eq) in the same solvent dropwise with stirring.[1] The reaction should be monitored by Thin Layer Chromatography (TLC).
Quenching and Workup: Once the reaction is complete, quench the excess bromine with a saturated aqueous solution of sodium thiosulfate. Extract the product with an organic solvent, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
Purification: The crude 2-Bromo-4-fluoro-3-methylphenol can be purified by recrystallization or column chromatography.
Potential Research Applications
The unique structural features of 2-Bromo-4-fluoro-3-methylphenol make it an attractive starting material for several research areas.
Medicinal Chemistry: A Scaffold for Novel Therapeutics
The halogenated phenol motif is present in numerous biologically active compounds. The bromine atom in 2-Bromo-4-fluoro-3-methylphenol serves as a versatile handle for introducing a wide range of substituents via cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions.[2] This allows for the rapid generation of libraries of compounds for screening against various biological targets.
Potential Therapeutic Areas:
Kinase Inhibitors: Many kinase inhibitors feature a substituted aromatic core. The 2-Bromo-4-fluoro-3-methylphenol scaffold could be elaborated to target specific kinases involved in cancer or inflammatory diseases.
Antibacterial Agents: Halogenated phenols have been shown to possess antibacterial properties.[3] Derivatives of 2-Bromo-4-fluoro-3-methylphenol could be synthesized and tested for their efficacy against a panel of pathogenic bacteria.
Antiviral Compounds: The introduction of fluorine into organic molecules can enhance their metabolic stability and binding affinity to biological targets, properties that are desirable in the development of antiviral drugs.[4]
Diagram of a Potential Drug Discovery Workflow
Caption: A typical drug discovery workflow starting from 2-Bromo-4-fluoro-3-methylphenol.
Materials Science: Building Blocks for Functional Materials
The electronic properties of 2-Bromo-4-fluoro-3-methylphenol make it a candidate for the synthesis of novel organic electronic materials. The electron-withdrawing nature of the fluorine and bromine atoms can be used to tune the HOMO and LUMO energy levels of derived polymers or small molecules.
Potential Applications in Materials Science:
Organic Light-Emitting Diodes (OLEDs): By incorporating this unit into larger conjugated systems, it may be possible to develop new materials for use in the emissive or charge-transport layers of OLEDs.
Organic Photovoltaics (OPVs): The electronic properties of materials derived from 2-Bromo-4-fluoro-3-methylphenol could be tailored for application as donor or acceptor materials in organic solar cells.
Sensors: The phenolic hydroxyl group can be functionalized to create chemosensors that exhibit a change in their optical or electronic properties upon binding to a specific analyte.
Anhydrous solvent (e.g., toluene, dioxane, or DMF)
Reaction Scheme
Caption: General scheme for the Suzuki cross-coupling of 2-Bromo-4-fluoro-3-methylphenol.
Procedure:
Reaction Setup: To an oven-dried Schlenk flask, add 2-Bromo-4-fluoro-3-methylphenol (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
Solvent Addition: Add the anhydrous solvent via syringe.
Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or GC-MS).
Workup: Cool the reaction to room temperature and dilute with an organic solvent. Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
Purification: Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.
Conclusion
2-Bromo-4-fluoro-3-methylphenol is a promising yet under-explored chemical entity. Its synthesis is achievable through established chemical transformations, and its unique substitution pattern opens up a multitude of possibilities for the creation of novel molecules with potential applications in both medicinal chemistry and materials science. This guide has provided a theoretical framework and practical protocols to encourage and facilitate further research into this versatile building block. The exploration of its reactivity and the biological and material properties of its derivatives is a fertile ground for future scientific discovery.
References
Biochemexperts. (n.d.). 2-Bromo-4-fluoro-3-methylphenol. Retrieved from [Link]
Axel. (n.d.). 85-5242-70 4-Bromo-2,6-difluoro-3-methylphenol 100mg CAS No:1365272-26-9 430918. Retrieved from [Link]
PubChem. (n.d.). 2-Bromo-4-fluoro-3-methylpentanoic acid. Retrieved from [Link]
Kyoto University Research Information Repository. (n.d.). Development of Bond Forming Reactions Utilizing Reactivities of Hydrofluoroolefins (HFOs). Retrieved from [Link]
CAS Common Chemistry. (n.d.). N-Nitroso-N-phenylbenzenemethanamine. Retrieved from [Link]
Google Patents. (n.d.). CN111825531B - Preparation method of 2-bromo-4-fluoro-6-methylphenol.
Quick Company. (n.d.). A Process For Synthesis Of 2 Bromo 4 Methyl Phenol. Retrieved from [Link]
Google Patents. (n.d.). CN101279896B - Preparation of 2-bromo-4-methylphenol.
Advanced Stability and Storage Protocols for 2-Bromo-4-fluoro-3-methylphenol: A Technical Guide
Executive Summary 2-Bromo-4-fluoro-3-methylphenol (CAS: 220901-60-0) is a highly specialized halogenated phenol utilized as a critical building block in the synthesis of pharmaceutical intermediates and agrochemicals, in...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
2-Bromo-4-fluoro-3-methylphenol (CAS: 220901-60-0) is a highly specialized halogenated phenol utilized as a critical building block in the synthesis of pharmaceutical intermediates and agrochemicals, including1[1]. Due to the electron-rich nature of the phenolic ring and the specific lability of its halogen substituents, this compound is highly susceptible to environmental degradation. This whitepaper provides an in-depth mechanistic analysis of its degradation pathways and establishes field-proven, self-validating protocols for its storage and stability testing to maintain its 2[2].
Molecular Vulnerabilities and Degradation Mechanisms
To design an effective storage protocol, one must first understand the causality behind the compound's instability. Halogenated phenols undergo degradation primarily through3[3].
Oxidative Susceptibility
Phenolic compounds are inherently prone to auto-oxidation. The hydroxyl group can be oxidized to form a resonance-stabilized phenoxy radical. In the presence of ambient oxygen, this process is accelerated. For halogenated phenols, the oxidation trend (F < Cl < Br < I) correlates directly with the 4 of the respective radicals[4]. Once the phenoxy radical is formed, it rapidly undergoes radical-radical coupling to form high-molecular-weight oligomers, or it is further oxidized into 5[5].
Photolytic Cleavage
The carbon-bromine (C-Br) bond possesses a relatively low bond dissociation energy compared to the robust C-F bond. Exposure to ultraviolet (UV) or high-intensity visible light induces6 of the C-Br bond, generating an aryl radical and a bromine radical[6]. This photolysis leads to dehalogenation and the formation of complex polymeric mixtures, significantly compromising the purity of the batch.
Fig 1: Primary oxidative and photolytic degradation pathways of halogenated phenols.
Optimal Storage Parameters
Based on the mechanistic vulnerabilities outlined above, rigid storage conditions must be enforced. The following parameters create a self-validating system where the exclusion of degradation catalysts (heat, light, oxygen) ensures long-term stability.
Table 1: Quantitative Storage Parameters for 2-Bromo-4-fluoro-3-methylphenol
To validate the integrity of a stored batch, scientists must employ 3[3]. This step-by-step methodology ensures that any degradation is identified before the compound is used in sensitive downstream syntheses.
Step-by-Step Forced Degradation Workflow
Stock Preparation : Dissolve 1.0 mg of 2-Bromo-4-fluoro-3-methylphenol in 1.0 mL of HPLC-grade Acetonitrile to create a 1 mg/mL stock solution[3].
Oxidative Stress : Combine 0.5 mL of stock with 0.5 mL of 3% H₂O₂. Incubate at 25 °C in the dark for 24 hours[3].
Photolytic Stress : Place 1.0 mL of stock in a clear quartz vial. Expose to UV-B radiation (320 nm) for 24 hours at 25 °C[6].
Thermal Stress : Seal 1.0 mL of stock in an ampoule and heat at 80 °C for 48 hours[3].
Hydrolytic Stress (Base) : Mix 0.5 mL of stock with 0.5 mL of 0.1 M NaOH. Incubate at 60 °C for 8 hours, then neutralize with 0.1 M HCl[3].
Analysis : Inject 5 µL of each stressed sample into an 7 (C8 or C18 column). Use a gradient of water/acetonitrile (with 0.05% TFA) at a flow rate of 0.25 mL/min, monitoring at 210 nm[7].
Fig 2: Forced degradation experimental workflow for stability profiling.
Data Interpretation
When analyzing the HPLC-MS data, the appearance of higher mass peaks (e.g., dimers) indicates oxidative coupling, while lower mass peaks (loss of ~79/81 Da) indicate debromination via photolysis[6]. If these peaks are detected in standard storage samples, the storage protocol must be audited immediately for light leaks or oxygen ingress.
Conclusion
The stability of 2-Bromo-4-fluoro-3-methylphenol is entirely dependent on the rigorous control of its environment. By adhering to strict cold-chain (0-8 °C), inert, and light-protected storage conditions, researchers can prevent the cascade of radical-mediated degradation pathways, ensuring high yields and reproducibility in downstream chemical applications.
References
Source: biochemexperts.
Source: googleapis.
Title: stability and degradation of 2-Bromo-4-(2,6-dibromophenoxy)
"2-Bromo-4-fluoro-3-methylphenol" literature review
2-Bromo-4-fluoro-3-methylphenol: A Strategic Halogenated Building Block in Advanced Agrochemical and Pharmaceutical Synthesis Executive Summary & Chemical Profiling In the landscape of advanced organic synthesis, multi-s...
Author: BenchChem Technical Support Team. Date: April 2026
2-Bromo-4-fluoro-3-methylphenol: A Strategic Halogenated Building Block in Advanced Agrochemical and Pharmaceutical Synthesis
Executive Summary & Chemical Profiling
In the landscape of advanced organic synthesis, multi-substituted halogenated phenols serve as critical linchpins for developing complex molecular architectures. 2-Bromo-4-fluoro-3-methylphenol (CAS: 220901-60-0) is a highly specialized building block characterized by its dense functionalization. The precise arrangement of a hydroxyl group, a bromine atom, a fluorine atom, and a methyl group on a single benzene ring creates a unique electronic and steric microenvironment.
As a Senior Application Scientist, I approach this molecule not just as a raw material, but as a strategic asset. Its specific substitution pattern is engineered to bypass common pitfalls in downstream cyclization reactions, specifically avoiding the formation of regioisomer impurities that plague traditional benzofuran synthesis. This guide deconstructs the mechanistic causality behind its synthesis and its application in both pharmaceutical and agrochemical pipelines.
Table 1: Physicochemical & Structural Data
Property
Value
IUPAC Name
2-Bromo-4-fluoro-3-methylphenol
CAS Registry Number
220901-60-0 [1]
Molecular Formula
C₇H₆BrFO
Molecular Weight
205.02 g/mol
SMILES String
OC1=CC=C(F)C(C)=C1Br
Physical State
Yellow oil / Solid (dependent on purity and temperature)
| Primary Utility | Precursor for (5-fluoro-2,3-dihydrobenzofuran-4-yl)methanamine and fungicidal 2-methoxybenzophenones |
Mechanistic Causality in Regiocontrolled Synthesis
Synthesizing a densely packed aromatic ring like 2-bromo-4-fluoro-3-methylphenol requires strict regiocontrol. Direct bromination of 4-fluoro-3-methylphenol often yields an intractable mixture of ortho-brominated isomers due to the competing activating effects of the hydroxyl and methyl groups.
To solve this, synthetic chemists employ a Steric Shielding and Retro-Friedel-Crafts Strategy [2]. By temporarily installing a bulky tert-butyl group, one ortho position is sterically blocked. This forces the subsequent bromination exclusively to the desired adjacent position. Once the bromine is locked in place, a Lewis-acid mediated debutylation removes the shield, yielding the target molecule with absolute regiochemical fidelity.
Fig 1. Regiocontrolled synthesis of 2-bromo-4-fluoro-3-methylphenol via steric shielding.
Pharmaceutical Application: The Benzofuran Precursor Route
In drug development, 2-bromo-4-fluoro-3-methylphenol is a highly prized intermediate for the synthesis of (5-fluoro-2,3-dihydrobenzofuran-4-yl)methanamine [3].
The Causality of Pre-Bromination:
Historically, synthesizing this benzofuran core using 3-bromo-4-fluorophenol resulted in a problematic cyclization step. The ring-closure of the acetal intermediate would attack multiple available positions on the benzene ring, generating a mixture of regioisomers (e.g., 4-bromo-5-fluorobenzofuran and its isomer). Separating these isomers at scale is environmentally taxing and devastating to overall yield.
By utilizing 2-bromo-4-fluoro-3-methylphenol, the methyl group and the pre-installed bromine atom restrict the available cyclization pathways. The ring-closure is forced into a single, unambiguous trajectory. This strategic choice eliminates regioisomer formation, simplifies downstream purification, and drastically improves the atom economy of the scale-up process.
Fig 2. Regiospecific synthesis of benzofuran pharmaceutical intermediates.
Self-Validating Experimental Protocols
The following workflows outline the synthesis and immediate downstream application of the title compound, emphasizing the physicochemical rationale behind each step.
Protocol A: Regiocontrolled Synthesis via Steric Shielding
Objective: Synthesize 2-bromo-4-fluoro-3-methylphenol while preventing off-target halogenation.
Steric Shielding (tert-Butylation): Combine 4-fluoro-3-methylphenol (0.1 mol) with tert-butyl chloride (25 mL) and catalytic FeCl₃. Heat the mixture to reflux for 16 hours.
Causality: The bulky tert-butyl group occupies the less hindered ortho position. FeCl₃ acts as a Lewis acid to generate the tert-butyl carbocation, driving the electrophilic aromatic substitution.
Regioselective Bromination: Dissolve the resulting intermediate (0.91 g) in tetrachloromethane (20 mL). Add N-bromosuccinimide (NBS, 0.89 g) and AlCl₃. Stir at ambient temperature for 3 days. Filter and concentrate.
Causality: NBS provides a controlled, low-concentration release of electrophilic bromine. AlCl₃ activates the bromination, which now exclusively targets the remaining open ortho position due to the steric blockade established in Step 1.
Retro-Friedel-Crafts Debutylation: Mix the brominated intermediate (18.5 g) with benzene (120 mL) and AlCl₃ (6.5 g). Heat to reflux for 5 hours. Cool, dilute with ethyl acetate and water, separate the organic phase, and purify via column chromatography.
Causality: Benzene acts as a highly effective scavenger for the tert-butyl cation released during the Lewis-acid mediated retro-Friedel-Crafts reaction. This drives the thermodynamic equilibrium toward the deprotected target molecule, 2-bromo-4-fluoro-3-methylphenol.
Protocol B: O-Alkylation for Benzofuran Precursors
Objective: Synthesize 1-bromo-2-(2,2-diethoxyethoxy)-5-fluoro-4-toluene from 2-bromo-4-fluoro-3-methylphenol.
Deprotonation & Solvation: To a solution of 2-bromo-4-fluoro-3-methylphenol (530 g, 2.59 mol) in 2L of N,N-Dimethylformamide (DMF), add anhydrous potassium carbonate (K₂CO₃, 713 g, 5.17 mol).
Causality: DMF provides a highly polar aprotic environment that tightly solvates the potassium cation, leaving the phenoxide anion "naked" and highly nucleophilic. K₂CO₃ is a mild base that quantitatively deprotonates the phenol without triggering base-catalyzed elimination of the alkylating agent.
Sₙ2 Displacement: Add 2-bromo-1,1-diethoxyethane (662 g, 3.36 mol). Heat the mixture to 120°C and maintain for 16 hours.
Quench & Extraction: Cool to room temperature, pour into 5L of water, and extract with methyl tert-butyl ether (MTBE) (4L × 3). Wash the combined organic phase with water and brine, dry, and concentrate.
Causality: MTBE is specifically chosen for the extraction phase due to its excellent phase separation properties, resistance to peroxide formation, and significantly lower solubility in water compared to diethyl ether, ensuring maximum recovery of the highly lipophilic product.
References
abcr Gute Chemie. "AB575037 | CAS 220901-60-0". abcr.com.
European Patent Office. "EP0897904B1 - Fungicidal 2-methoxybenzophenones". Google Patents.
United States Patent and Trademark Office. "US20220298129A1 - Preparation method of (5-fluoro-2,3-dihydrobenzofuran-4-yl)methanamine or its salt, and intermediates thereof". Google Patents.
Synthesis and Application of 2-Bromo-4-fluoro-3-methylphenol Derivatives: A Scaffold for Modern Drug Discovery
An Application Note and Protocol Guide for Medicinal Chemistry Researchers Abstract Halogenated phenols are a cornerstone of medicinal chemistry, serving as versatile intermediates for creating complex therapeutic agents...
Author: BenchChem Technical Support Team. Date: April 2026
An Application Note and Protocol Guide for Medicinal Chemistry Researchers
Abstract
Halogenated phenols are a cornerstone of medicinal chemistry, serving as versatile intermediates for creating complex therapeutic agents. The unique electronic properties and reactivity imparted by halogen atoms allow for precise modulation of a molecule's pharmacological profile.[1] This guide provides a detailed exploration of the synthesis and derivatization of 2-Bromo-4-fluoro-3-methylphenol, a key scaffold for developing novel therapeutics. We present field-proven protocols, explain the causality behind experimental choices, and discuss the potential applications of its derivatives in areas such as oncology and infectious diseases.[2][3]
Introduction: The Strategic Value of Substituted Phenols
The strategic incorporation of fluorine and bromine onto a phenolic scaffold offers medicinal chemists a powerful toolset. Fluorine can enhance metabolic stability, binding affinity, and bioavailability, while the bromine atom serves as a versatile synthetic handle for cross-coupling reactions, allowing for the construction of diverse molecular architectures.[1][4][5] The 2-Bromo-4-fluoro-3-methylphenol scaffold, in particular, combines these features with a methyl group that can influence steric interactions and lipophilicity.
Derivatives of bromophenols have demonstrated significant potential across multiple therapeutic areas, exhibiting anticancer, antioxidant, anti-diabetic, and antibacterial properties.[2][6][7] Their mechanism of action often involves the induction of apoptosis in cancer cells or the inhibition of key bacterial enzymes.[3][8] This guide provides the foundational synthetic knowledge required to explore the vast chemical space accessible from this promising scaffold.
Synthesis of the Core Scaffold: 2-Bromo-4-fluoro-3-methylphenol
The synthesis of the target compound, 2-Bromo-4-fluoro-3-methylphenol, is not a trivial one-step process. It requires a regioselective approach to ensure the correct placement of the bromine atom. The most logical and efficient pathway begins with the bromination of 4-fluoro-3-methylphenol. The powerful ortho-, para-directing effect of the hydroxyl group, combined with the directing influence of the methyl and fluoro substituents, dictates the position of electrophilic attack. The 2-position is sterically accessible and electronically activated by the hydroxyl group, making it the favored site for bromination under controlled conditions.
Introduction & Structural Rationale 2-Bromo-4-fluoro-3-methylphenol (CAS 220901-60-0) is a highly functionalized, electron-rich aromatic building block utilized extensively in the synthesis of advanced active pharmaceuti...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Structural Rationale
2-Bromo-4-fluoro-3-methylphenol (CAS 220901-60-0) is a highly functionalized, electron-rich aromatic building block utilized extensively in the synthesis of advanced active pharmaceutical ingredients (APIs), including glucocorticoid receptor modulators and fluorinated benzofuran derivatives[1][2][3].
However, deploying this compound in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions presents a dual challenge:
Extreme Steric Hindrance: The bromine atom is positioned ortho to the hydroxyl group and adjacent to a methyl group. This congestion severely impedes the initial oxidative addition of the palladium catalyst[4].
Electronic Deactivation: The unprotected, electron-donating phenol (-OH) group can coordinate with the palladium center, potentially poisoning the catalyst or directing off-target O-arylation. Furthermore, the para-fluoro substituent alters the electron density of the aromatic ring, necessitating finely tuned catalyst-ligand systems to force the reaction forward[5].
To successfully functionalize this molecule, researchers must choose between a Direct Coupling approach (requiring specialized ligands and aqueous conditions) or a Protection-First approach (masking the phenol to enable standard coupling or subsequent cyclization)[3][6].
Synthetic decision tree for 2-Bromo-4-fluoro-3-methylphenol functionalization.
Mechanistic Causality in Experimental Design
The Suzuki-Miyaura reaction relies on a three-step catalytic cycle: oxidative addition, transmetalation, and reductive elimination[7]. When using 2-Bromo-4-fluoro-3-methylphenol, the bottleneck occurs at the transition between oxidative addition and transmetalation due to the ortho-hydroxyl group.
Overcoming the Steric Bottleneck: Utilizing a catalyst with a large "bite angle," such as Pd(dppf)Cl₂, forces the intermediate Pd(II) complex into a geometry that accelerates reductive elimination, preventing the catalyst from stalling[4].
The Role of Aqueous Biphasic Systems: For unprotected phenols, transmetalation is highly dependent on the activation of the boronic acid. Using a 1,4-Dioxane/H₂O mixture dissolves the inorganic base (e.g., K₂CO₃ or K₃PO₄), facilitating the formation of a reactive trihydroxyboronate complex that readily transfers its aryl group to the hindered palladium center[5][7].
Suzuki-Miyaura catalytic cycle highlighting steric bottlenecks at the Pd(II) intermediate.
Quantitative Optimization Data
The following table synthesizes optimal reaction parameters based on literature precedents for sterically hindered, ortho-substituted bromophenols[2][4][5].
Parameter
Direct Coupling (Unprotected Phenol)
Protected Coupling (O-Alkylated)
Preferred Catalyst
Pd(dppf)Cl₂ or Pd-Nanoparticles
Pd(PPh₃)₄ or Pd(OAc)₂/SPhos
Optimal Base
K₃PO₄ or Na₂CO₃ (Aqueous)
K₂CO₃ or Cs₂CO₃ (Anhydrous/Aqueous)
Solvent System
1,4-Dioxane/H₂O (4:1)
Toluene, DMF, or THF
Temperature
80–100 °C (or Microwave irradiation)
70–90 °C
Typical Yield
40–75% (Limited by steric hindrance)
75–95%
Self-Validating Experimental Protocols
Protocol A: Direct Suzuki-Miyaura Coupling (Unprotected)
This protocol is designed to achieve direct C-C bond formation while leaving the phenol intact. The use of a biphasic solvent system and a bidentate phosphine ligand is critical here.
Solvent Degassing (Critical Causality): Add 20 mL of 1,4-Dioxane and 5 mL of H₂O to a Schlenk flask. Sparge with N₂ gas for 20 minutes. Why: Oxygen rapidly degrades electron-rich phosphine ligands (like dppf) into phosphine oxides, killing the catalytic cycle.
Reagent Loading: Add the 2-Bromo-4-fluoro-3-methylphenol, arylboronic acid, and K₂CO₃ to the degassed solvent. Stir for 5 minutes at room temperature.
Catalyst Introduction: Quickly add Pd(dppf)Cl₂ under a positive stream of N₂.
Self-Validation Check: The solution will transition from a pale yellow to a deep red/brown upon heating, indicating the successful reduction of Pd(II) to the active Pd(0) species.
Reaction Execution: Heat the mixture to 90 °C and stir vigorously for 14 hours. Vigor is required to ensure the aqueous base interacts efficiently with the organic phase.
In-Process Monitoring: At 12 hours, sample the organic layer. Run TLC (Hexanes:EtOAc 4:1). Validation: The starting material spot (approx. Rf 0.6) should be absent, replaced by a lower-running, UV-active biaryl product spot.
Workup: Cool to room temperature, dilute with EtOAc (50 mL), and wash with brine (3 x 30 mL). Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel chromatography.
When direct coupling yields are insufficient, or when the end-goal is a fused heterocyclic API (such as 5-fluoro-2,3-dihydrobenzofuran-4-yl methanamine), the phenol must be protected/alkylated first[3][6].
Phenoxide Formation: Suspend 2-Bromo-4-fluoro-3-methylphenol and K₂CO₃ in anhydrous DMF. Stir at room temperature for 30 minutes.
Causality: This incubation period fully deprotonates the phenol, generating a highly nucleophilic phenoxide ion required to attack the incoming alkyl halide.
Alkylation: Add 2-bromo-1,1-diethoxyethane dropwise over 10 minutes to prevent localized thermal spikes.
Thermal Activation: Heat the reaction mixture to 120 °C for 16 hours.
Causality: The extreme steric shielding provided by the adjacent bromine and methyl groups necessitates high thermal energy to drive the SN2 substitution to completion[3].
Workup & Validation: Cool the reaction to room temperature and pour into 50 mL of ice water. Extract with Methyl tert-butyl ether (MTBE) (3 x 30 mL).
Self-Validation Check: MTBE is specifically chosen over EtOAc here because it drastically reduces the formation of intractable emulsions that commonly occur when extracting DMF/water mixtures.
Isolation: Wash the combined MTBE layers with water and brine, dry, and concentrate to yield the protected 1-bromo-2-(2,2-diethoxyethoxy)-5-fluoro-4-toluene intermediate, which is now primed for highly efficient, unhindered Suzuki coupling or acid-catalyzed cyclization[3].
Application Notes & Protocols: 2-Bromo-4-fluoro-3-methylphenol as a Strategic Intermediate in Pharmaceutical Synthesis
This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of 2-Bromo-4-fluoro-3-methylphenol. We will explore its synthesis, physicochemical propertie...
Author: BenchChem Technical Support Team. Date: April 2026
This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of 2-Bromo-4-fluoro-3-methylphenol. We will explore its synthesis, physicochemical properties, and its strategic application as a key intermediate in the construction of pharmacologically relevant molecules. The protocols herein are designed to be self-validating, with a focus on the causal relationships behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.
Introduction: The Strategic Value of Halogenated Phenols in Medicinal Chemistry
The deliberate incorporation of halogen atoms, particularly fluorine and bromine, into molecular scaffolds is a cornerstone of modern medicinal chemistry. Fluorine, with its high electronegativity and small size, can significantly enhance metabolic stability, modulate pKa, and improve bioavailability by altering lipophilicity.[1][2] Bromine, while also influencing lipophilicity, provides a reactive "handle" for further functionalization via cross-coupling reactions and can participate in halogen bonding, a significant non-covalent interaction that can enhance drug-target binding affinity.[3]
2-Bromo-4-fluoro-3-methylphenol is a trifunctional intermediate that leverages these properties. Its structure offers:
A nucleophilic hydroxyl group , ideal for forming ether or ester linkages.
An ortho-bromine atom , which sterically and electronically influences the phenol's reactivity and provides a site for subsequent chemical modification.
A para-fluorine atom , enhancing metabolic stability and modulating the electronic character of the aromatic ring.
An adjacent methyl group , which provides steric bulk and influences the molecule's conformational preferences.
This unique combination of features makes 2-Bromo-4-fluoro-3-methylphenol a valuable building block for creating complex molecules, particularly in the synthesis of kinase inhibitors and other targeted therapies where precise molecular interactions are paramount.[4]
Physicochemical Properties of 2-Bromo-4-fluoro-3-methylphenol
A clear understanding of the physical and chemical properties of a starting material is critical for reaction design and optimization. The key properties are summarized below.
Synthesis Protocol for 2-Bromo-4-fluoro-3-methylphenol
The synthesis of substituted phenols often proceeds from corresponding anilines. The following two-step protocol is adapted from established methods for structurally similar compounds, such as 2-bromo-4-fluoro-6-methylphenol, and represents a robust and scalable route.[6]
Diagram: Synthesis Workflow
Caption: Two-step synthesis of the target intermediate.
Step 1: Diazotization and Hydrolysis of 4-Fluoro-3-methylaniline
This initial step transforms the readily available aniline into the corresponding phenol. The use of nitrosyl sulfuric acid or an in-situ generation of nitrous acid is critical for forming the diazonium salt intermediate, which is then hydrolyzed to the phenol.[6]
Materials:
4-Fluoro-3-methylaniline
Concentrated Sulfuric Acid (H₂SO₄)
Sodium Nitrite (NaNO₂)
Deionized Water
Ice
Protocol:
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add deionized water and slowly add concentrated sulfuric acid while cooling in an ice-salt bath to maintain a temperature below 10°C.
Aniline Addition: Once the acid solution is cool, slowly add 4-fluoro-3-methylaniline (1.0 eq). Stir until a homogenous slurry or solution is formed, maintaining the temperature below 5°C.
Diazotization: Prepare a solution of sodium nitrite (1.05 eq) in deionized water. Add this solution dropwise to the aniline mixture, ensuring the temperature does not rise above 0°C. Causality Note: Strict temperature control is crucial to prevent the premature decomposition of the unstable diazonium salt.
Hydrolysis: After the addition is complete, stir the mixture for an additional 30 minutes at 0°C. Then, slowly heat the reaction mixture to 80-90°C. Vigorous nitrogen evolution will be observed. Causality Note: Heating provides the activation energy for the hydrolysis of the diazonium salt, replacing the -N₂⁺ group with a hydroxyl group.
Workup: After gas evolution ceases, cool the mixture to room temperature. Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 4-fluoro-3-methylphenol.
Step 2: Ortho-Bromination of 4-Fluoro-3-methylphenol
The hydroxyl group is a strong ortho-, para-directing group. Since the para position is blocked by fluorine, bromination will occur selectively at one of the ortho positions. The methyl group provides some steric hindrance, but the position ortho to the hydroxyl and meta to the fluorine is favored.
Materials:
4-Fluoro-3-methylphenol (from Step 1)
Molecular Bromine (Br₂) or N-Bromosuccinimide (NBS)
Dichloromethane (DCM) or other suitable inert solvent
Aqueous Sodium Thiosulfate solution
Protocol:
Reaction Setup: Dissolve the crude 4-fluoro-3-methylphenol (1.0 eq) in DCM in a flask protected from light and equipped with a dropping funnel and stirrer. Cool the solution to -10°C. Causality Note: Low temperature and protection from light are essential to control the reaction rate and prevent radical side reactions, thereby maximizing the yield of the desired monobrominated product.[7]
Bromine Addition: Add a solution of bromine (1.0 eq) in DCM dropwise to the reaction mixture, maintaining the temperature between -10°C and 5°C.
Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 1-2 hours.
Quenching and Workup: Once the reaction is complete, quench any excess bromine by adding aqueous sodium thiosulfate solution until the orange color disappears. Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purification: Purify the crude product by column chromatography on silica gel to obtain pure 2-Bromo-4-fluoro-3-methylphenol.
Application: Synthesis of a Novel Isoindoline-1,3-dione Derivative
Isoindoline-1,3-diones (phthalimides) are privileged structures in medicinal chemistry, forming the core of drugs like Thalidomide and Apremilast.[8][9] They exhibit a wide range of biological activities, including anti-inflammatory and analgesic properties.[10] Here, we detail a protocol for using 2-Bromo-4-fluoro-3-methylphenol to synthesize a novel derivative via the Williamson ether synthesis, a robust and widely used method for forming ether linkages.[11][12]
Diagram: Williamson Ether Synthesis Workflow
Caption: Synthesis of a target molecule via Williamson ether synthesis.
Protocol: Williamson Ether Synthesis
This reaction proceeds via an Sₙ2 mechanism, where the phenoxide, generated in situ, acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide and displacing the halide leaving group.[12]
Materials:
2-Bromo-4-fluoro-3-methylphenol (1.0 eq)
N-(2-bromoethyl)phthalimide (1.1 eq)
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 eq)
N,N-Dimethylformamide (DMF) or Acetonitrile (anhydrous)
Protocol:
Reaction Setup: To a round-bottom flask, add 2-Bromo-4-fluoro-3-methylphenol, N-(2-bromoethyl)phthalimide, and potassium carbonate.
Solvent Addition: Add anhydrous DMF to the flask. Stir the suspension at room temperature.
Heating: Heat the reaction mixture to 60-80°C and stir for 4-6 hours. Causality Note: Heating is required to overcome the activation energy for the Sₙ2 reaction. K₂CO₃ is a sufficiently strong base to deprotonate the phenol (pKa ~10), but mild enough to not promote significant elimination side reactions with the primary alkyl halide.[13]
Reaction Monitoring: Monitor the disappearance of the starting phenol by TLC.
Workup: After the reaction is complete, cool the mixture to room temperature and pour it into cold water. A precipitate should form.
Purification: Collect the solid product by vacuum filtration. Wash the solid thoroughly with water to remove inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product, N-(2-(2-Bromo-4-fluoro-3-methylphenoxy)ethyl)isoindoline-1,3-dione.
Conclusion
2-Bromo-4-fluoro-3-methylphenol is a highly functionalized and strategically valuable intermediate for pharmaceutical synthesis. Its preparation from common starting materials is straightforward, and its unique electronic and steric properties make it an ideal building block for creating complex, biologically active molecules. The protocols provided herein offer a reliable framework for both the synthesis of the intermediate itself and its subsequent application in constructing novel compounds of therapeutic interest, such as the isoindoline-1,3-dione class, demonstrating its significant potential in modern drug discovery programs.
References
Mastering Apremilast Intermediate Synthesis: A Guide to Efficient Production. (n.d.). Retrieved from [Link]
A Review on Synthetic Advances toward the Synthesis of Apremilast, an Anti-inflammatory Drug. (2021). Organic Process Research & Development. Retrieved from [Link]
Preparation of a synthetic intermediate of Apremilast. (n.d.). ResearchGate. Retrieved from [Link]
CN104447445A - Preparation method for synthesizing apremilast intermediate. (n.d.). Google Patents.
Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. (2021). MDPI. Retrieved from [Link]
WO2016199031A1 - Process for preparation of apremilast and its intermediates. (n.d.). Google Patents.
Novel synthesis of isoindoline/isoindoline-1,3-dione derivatives under solventless conditions and evaluation with the human D2 receptor. (2017). ResearchGate. Retrieved from [Link]
A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. (n.d.). PMC. Retrieved from [Link]
Synthesis of Some Phenylisoindoline-1,3-Diones and their Acetylcholinesterase and Butyryl Cholinesterase Inhibitory Activities. (2022). ResearchGate. Retrieved from [Link]
Fused multifunctionalized isoindole-1,3-diones via the coupled oxidation of imidazoles and tetraynes. (2017). SciSpace. Retrieved from [Link]
Williamson Ether Synthesis. (2022). Chemistry Steps. Retrieved from [Link]
The Williamson Ether Synthesis. (n.d.). University of Massachusetts. Retrieved from [Link]
CN111825531B - Preparation method of 2-bromo-4-fluoro-6-methylphenol. (n.d.). Google Patents.
The Williamson Ether Synthesis. (2014). Master Organic Chemistry. Retrieved from [Link]
Organic Chemistry Williamson Ether Synthesis. (n.d.). University of Richmond. Retrieved from [Link]
Alcohol to Ether using Williamson synthesis (O-Alkylation). (n.d.). Synthose. Retrieved from [Link]
Contribution of Organofluorine Compounds to Pharmaceuticals. (n.d.). PMC - NIH. Retrieved from [Link]
CN101037378B - A kind of method for preparing 2-bromo-4-methylphenol. (n.d.). Google Patents.
CN101279896B - Preparation of 2-bromo-4-methylphenol. (n.d.). Google Patents.
The Role of 2-Bromo-3,4-difluoroaniline in Modern Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
Preparation of 2-bromo-4-methylphenol. (2010). Patsnap. Retrieved from [Link]
Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. (2024). MDPI. Retrieved from [Link]
2-Bromo-4-fluoro-3-methylphenol. (n.d.). Biochemexperts. Retrieved from [Link]
A Process For Synthesis Of 2 Bromo 4 Methyl Phenol. (n.d.). Quick Company. Retrieved from [Link]
Application Notes and Protocols for the Regioselective Bromination of 4-Fluoro-3-methylphenol
Introduction Brominated phenols are crucial intermediates in the synthesis of a wide range of pharmaceuticals, agrochemicals, and functional materials.[1][2][3] The strategic introduction of a bromine atom onto a phenol...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
Brominated phenols are crucial intermediates in the synthesis of a wide range of pharmaceuticals, agrochemicals, and functional materials.[1][2][3] The strategic introduction of a bromine atom onto a phenol ring provides a versatile handle for subsequent cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the construction of complex molecular architectures.[4] This application note provides a detailed protocol for the regioselective bromination of 4-fluoro-3-methylphenol, a valuable building block in medicinal chemistry due to the favorable pharmacological properties often imparted by fluorine substitution.[5]
The primary challenge in the bromination of substituted phenols is controlling the regioselectivity and preventing over-bromination, as the hydroxyl group is a strong activating group.[1][6] This guide will detail a robust and reproducible protocol, explain the underlying mechanistic principles, and provide comprehensive safety and handling information.
The bromination of 4-fluoro-3-methylphenol proceeds via an electrophilic aromatic substitution (SEAr) mechanism.[7][8][9] The reaction involves the attack of an electrophilic bromine species on the electron-rich aromatic ring. The regiochemical outcome is dictated by the directing effects of the substituents already present on the ring: the hydroxyl (-OH), fluoro (-F), and methyl (-CH₃) groups.
The hydroxyl group is a powerful ortho-, para-directing activator. The fluorine atom is also an ortho-, para-director but is deactivating overall due to its high electronegativity. The methyl group is a weak ortho-, para-directing activator. The interplay of these electronic and steric effects will determine the position of bromination.
Experimental Protocol
This protocol is designed for the regioselective mono-bromination of 4-fluoro-3-methylphenol.
Materials and Reagents
Reagent/Material
Grade
Supplier
CAS Number
4-Fluoro-3-methylphenol
≥98%
e.g., Sigma-Aldrich
452-70-0
N-Bromosuccinimide (NBS)
Reagent Grade
e.g., Sigma-Aldrich
128-08-5
Acetonitrile (CH₃CN)
Anhydrous
e.g., Fisher Scientific
75-05-8
Dichloromethane (DCM)
ACS Grade
e.g., VWR
75-09-2
Saturated Sodium Bicarbonate (NaHCO₃) solution
ACS Grade
Saturated Sodium Thiosulfate (Na₂S₂O₃) solution
ACS Grade
Brine (Saturated NaCl solution)
ACS Grade
Anhydrous Magnesium Sulfate (MgSO₄)
ACS Grade
Silica Gel
60 Å, 230-400 mesh
Hexanes
ACS Grade
Ethyl Acetate
ACS Grade
Equipment
Round-bottom flask
Magnetic stirrer and stir bar
Ice bath
Dropping funnel
Separatory funnel
Rotary evaporator
Glass column for chromatography
Thin Layer Chromatography (TLC) plates (silica gel with fluorescent indicator)
UV lamp for TLC visualization
Step-by-Step Procedure
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-fluoro-3-methylphenol (1.0 eq) in anhydrous acetonitrile.
Cooling: Place the flask in an ice bath and stir the solution until the temperature reaches 0-5 °C.
Addition of Brominating Agent: Dissolve N-Bromosuccinimide (NBS) (1.05 eq) in a minimal amount of anhydrous acetonitrile and add it dropwise to the cooled solution of the phenol over 15-20 minutes.
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A typical eluent system is a mixture of hexanes and ethyl acetate. The reaction is generally complete within 1-2 hours.
Quenching: Once the starting material is consumed, quench the reaction by adding saturated sodium thiosulfate solution to neutralize any remaining bromine.
Workup:
Transfer the reaction mixture to a separatory funnel.
Add dichloromethane and wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
Dry the organic layer over anhydrous magnesium sulfate.
Purification:
Filter off the drying agent and concentrate the organic layer under reduced pressure using a rotary evaporator.
Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford the pure brominated product.
Experimental Workflow Diagram
Caption: Workflow for the bromination of 4-fluoro-3-methylphenol.
Characterization of the Product
The structure and purity of the synthesized brominated 4-fluoro-3-methylphenol should be confirmed by standard analytical techniques.
¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for determining the structure of organic molecules.[10] The chemical shifts, integration, and splitting patterns of the protons provide detailed information about their chemical environment.[11]
Expected ¹H NMR Data (in CDCl₃, 400 MHz):
Chemical Shift (δ, ppm)
Multiplicity
Integration
Assignment
~7.0-7.5
m
2H
Aromatic-H
~5.0-6.0
br s
1H
Phenolic-OH
~2.3
s
3H
Methyl-H
Note: The chemical shift of the phenolic -OH proton can be variable and may broaden or exchange with D₂O.[12][13]
¹³C NMR Spectroscopy
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of the molecule.
Expected ¹³C NMR Data (in CDCl₃, 100 MHz):
Chemical Shift (δ, ppm)
~150-160 (d, JC-F)
~130-140
~120-130
~110-120 (d, JC-F)
~100-110
~20
Mass Spectrometry
Mass spectrometry (MS) will confirm the molecular weight of the product. The presence of a bromine atom will be evident from the characteristic isotopic pattern (¹⁹Br and ⁸¹Br in an approximately 1:1 ratio).
Safety and Handling
It is imperative to adhere to strict safety protocols when handling the reagents involved in this synthesis.
Reagent-Specific Hazards
4-Fluoro-3-methylphenol: Causes skin and serious eye irritation.[14][15][16] May cause respiratory irritation.[15]
N-Bromosuccinimide (NBS): Harmful if swallowed and causes skin and eye irritation.[17][18] It is an oxidizing agent and may intensify fire.[19] Many reactions involving NBS can be exothermic.[18]
Dichloromethane (DCM): Suspected of causing cancer. Causes skin and eye irritation.
Acetonitrile: Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. Causes serious eye irritation.
Personal Protective Equipment (PPE)
Eye Protection: Chemical safety goggles or a face shield must be worn at all times.
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) are required.[20]
Skin and Body Protection: A lab coat and closed-toe shoes are mandatory.
Respiratory Protection: All manipulations should be performed in a well-ventilated fume hood.
Waste Disposal
All chemical waste must be disposed of in accordance with local, state, and federal regulations. Halogenated and non-halogenated organic waste streams should be segregated.
Troubleshooting
Problem
Possible Cause
Solution
Incomplete reaction
Insufficient brominating agent
Add a slight excess of NBS.
Low reaction temperature
Allow the reaction to warm to room temperature.
Over-bromination
Reaction temperature too high
Maintain the reaction at 0-5 °C.
Excess brominating agent
Use a stoichiometric amount or a slight excess of NBS.
Low yield
Inefficient extraction
Perform multiple extractions with the organic solvent.
Product loss during purification
Optimize the column chromatography conditions.
Conclusion
This application note provides a comprehensive and reliable protocol for the regioselective bromination of 4-fluoro-3-methylphenol. By understanding the reaction mechanism and adhering to the detailed experimental and safety procedures, researchers can confidently synthesize this valuable intermediate for applications in drug discovery and materials science.
References
Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. (2018, April 18). Master Organic Chemistry. [Link]
Electrophilic Aromatic Substitution - Making Molecules. (2025, June 19). Making Molecules. [Link]
Bromine - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health. [Link]
Bromine | Chemical Emergencies. (2024, September 6). Centers for Disease Control and Prevention. [Link]
SAFETY DATA SHEET (SDS) - Name of chemical: BROMINE (Br2). (2021, June 21). Tata Chemicals. [Link]
Safety Data Sheet: N-Bromosuccinimide. (n.d.). Carl ROTH. [Link]
Substitution Reactions of Benzene and Other Aromatic Compounds. (n.d.). Michigan State University. [Link]
Wang, L., Feng, C., Zhang, Y., & Hu, J. (2020). Regioselective Monobromination of Phenols with KBr and ZnAl–BrO3−–Layered Double Hydroxides. Molecules, 25(4), 914. [Link]
Regioselective bromination of phenols. (n.d.). ResearchGate. [Link]
Bromine Safety Handbook. (2019, March 18). Indian Chemical Council. [Link]
3-Fluoro-4-methylphenol. (2025, August 20). Chemsrc. [Link]
4-Fluoro-3-methylphenol — Chemical Substance Information. (n.d.). NextSDS. [Link]
Electrophilic substitution with rearrangement. Part 9. Dienones derived from brominations of o-, m-, and p-cresol. (n.d.). Journal of the Chemical Society, Perkin Transactions 2. [Link]
González-Bello, C., & Castedo, L. (n.d.). Phenols are electron-rich aromatic compounds that undergo electrophilic aromatic sub. Thieme Chemistry. [Link]
An NMR, IR and theoretical investigation of 1H Chemical Shifts and hydrogen bonding in phenols. (n.d.). Modgraph. [Link]
US2950325A - Process for making fluorophenols. (n.d.).
CN111825531B - Preparation method of 2-bromo-4-fluoro-6-methylphenol. (n.d.).
Synthesis of 3-bromo-4-fluoronitrobenzene. (2025, August 6). ResearchGate. [Link]
Mastering Organic Synthesis: The Role of 4-Bromo-3-methylphenol. (2026, March 22). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds. (n.d.). PMC. [Link]
1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting. (2026, March 10). Doc Brown's Chemistry. [Link]
Analytical Chemistry – A Guide to Proton Nuclear Magnetic Resonance (NMR). (2015, February 24). Compound Interest. [Link]
17.11: Spectroscopy of Alcohols and Phenols. (2022, September 24). Chemistry LibreTexts. [Link]
In modern agrochemical research, the strategic halogenation of phenolic building blocks is a primary driver for enhancing the systemic efficacy and metabolic stability of active ingredients. 2-Bromo-4-fluoro-3-methylphenol serves as a highly specialized intermediate, offering a unique trifecta of steric and electronic properties[1]:
Fluorine at C4: The highly electronegative fluorine atom exerts a strong inductive electron-withdrawing effect. In biological systems, this blocks cytochrome P450-mediated oxidative metabolism at the para-position, significantly extending the half-life of the resulting pesticide within the target organism or plant tissue.
Bromine at C2: The ortho-bromine atom provides a versatile synthetic handle. It can be utilized for downstream transition-metal-catalyzed cross-coupling reactions or serve as a bulky steric shield to lock the conformation of resulting ether linkages, which is crucial for target-site receptor binding.
Methyl at C3: The meta-methyl group introduces specific steric hindrance that alters the reactivity profile of the adjacent halogens, ensuring high regioselectivity during electrophilic aromatic substitutions[1].
This compound is prominently featured in the synthesis of two major classes of agrochemicals: Benzofuran-based systemic intermediates [2] and Benzophenone-based fungicides [3].
Experimental Workflows & Validated Protocols
Protocol A: O-Alkylation for Benzofuran Scaffold Synthesis
(5-fluoro-2,3-dihydrobenzofuran-4-yl)methanamine is a critical intermediate for next-generation agricultural chemicals. The foundational step is the O-alkylation of 2-bromo-4-fluoro-3-methylphenol[2].
Causality & Design Choices:
Base Selection (K₂CO₃): A mild inorganic base is required to quantitatively deprotonate the phenol (pKa ~8.5 due to electron-withdrawing halogens) without triggering unwanted side reactions like ether cleavage or elimination of the alkylating agent.
Solvent (DMF) & Temperature (120 °C): The steric bulk of the ortho-bromine and meta-methyl groups creates a high activation energy barrier. DMF provides a highly polar, aprotic environment that leaves the phenoxide anion unsolvated and highly nucleophilic, while the 120 °C temperature provides the necessary thermal energy to drive the Sₙ2 displacement[2].
Extraction Solvent (MTBE): Methyl tert-butyl ether (MTBE) is chosen over ethyl acetate because of its minimal water miscibility, allowing for the complete removal of DMF during aqueous washes without significant product loss[2].
Step-by-Step Methodology (Laboratory Scale):
Preparation: Charge a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser with 2-bromo-4-fluoro-3-methylphenol (5.30 g, 25.9 mmol) and anhydrous DMF (20 mL).
Deprotonation: Add anhydrous Potassium Carbonate (7.13 g, 51.7 mmol). Stir the suspension at room temperature for 15 minutes to initiate phenoxide formation.
Alkylation: Dropwise, add 2-bromo-1,1-diethoxyethane (6.62 g, 33.6 mmol) to the mixture.
Thermal Activation: Heat the reaction mixture to 120 °C using an oil bath and maintain stirring for 16 hours.
In-Process Validation: Sample 50 µL of the reaction, quench in water/MTBE, and analyze the organic layer via TLC (Hexanes:EtOAc 8:2) or GC-MS. The protocol is self-validating when the starting phenol doublet (m/z 204/206) is <1% relative abundance.
Workup: Cool the mixture to room temperature and pour it into 50 mL of deionized water. Extract the aqueous phase with MTBE (3 × 40 mL).
Purification: Wash the combined organic phases with water (40 mL) and saturated NaCl brine (40 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 1-bromo-2-(2,2-diethoxyethoxy)-5-fluoro-4-methylbenzene intermediate.
Protocol B: Friedel-Crafts Acylation for Fungicidal Benzophenones
Substituted 2-methoxybenzophenones exhibit excellent systemic fungicidal activity, particularly against ascomycetes responsible for powdery mildew in cereal and fruit crops[3].
Causality & Design Choices:
Catalyst (AlCl₃): The phenolic ring is highly deactivated by the fluorine and bromine atoms. A strong Lewis acid (AlCl₃) is mandatory to generate a highly electrophilic acylium ion capable of attacking the deactivated ring[3].
Harsh Conditions (Reflux): Sustained refluxing in benzene (which acts as both solvent and reactant depending on the specific derivative) is required to overcome the kinetic inertness of the halogenated ring.
Step-by-Step Methodology:
Activation: In a dry, inert-gas flushed flask, combine 2-bromo-4-fluoro-3-methylphenol (1.85 g) with the target acyl chloride in anhydrous benzene (12 mL).
Catalysis: Carefully add anhydrous Aluminum Chloride (0.65 g) in small portions to control the initial exothermic complexation.
Reaction: Heat the mixture to reflux (approx. 80 °C) for 5 hours.
In-Process Validation: The reaction mixture will darken significantly. Completion is validated by the cessation of HCl gas evolution (monitored via a bubbler) and HPLC analysis showing the emergence of the benzophenone product peak.
Workup: Cool to 0 °C and carefully quench by adding ice-cold water dropwise to destroy the active aluminum complex. Dilute with Ethyl Acetate (20 mL).
Isolation: Separate the organic phase, wash with 1M HCl, then brine. Concentrate and purify via silica gel column chromatography (Petroleum Ether:Ethyl Acetate, 95:5 v/v) to isolate the fungicidal compound[3].
Quantitative Data Summary
The following table synthesizes the critical reaction parameters required to successfully derivatize 2-bromo-4-fluoro-3-methylphenol based on the desired agrochemical application.
Table 1: Reaction Parameters for 2-Bromo-4-fluoro-3-methylphenol Derivatization
Target Agrochemical Class
Reaction Type
Molar Ratio (Phenol : Electrophile : Base/Cat)
Solvent
Temp (°C)
Time (h)
Optimal Workup Solvent
Benzofuran Intermediates
O-Alkylation
1.0 : 1.3 : 2.0 (K₂CO₃)
DMF
120
16
MTBE
Benzophenone Fungicides
Friedel-Crafts
1.0 : Excess : 0.5 (AlCl₃)
Benzene
80 (Reflux)
5
Ethyl Acetate
Pathway Visualization
Synthetic pathways of 2-Bromo-4-fluoro-3-methylphenol in agrochemical development.
References
[2] Preparation method of (5-fluoro-2,3-dihydrobenzofuran-4-yl)methanamine or its salt, and intermediates thereof (US20220298129A1). Google Patents. URL:
[3] Fungicidal 2-methoxybenzophenones (EP0897904B1). Google Patents. URL:
"2-Bromo-4-fluoro-3-methylphenol" as a building block for organic electronics
Advanced Application Note: 2-Bromo-4-fluoro-3-methylphenol as a Strategic Building Block in Organic Electronics Executive Summary The development of high-performance organic photovoltaics (OPVs), organic field-effect tra...
Author: BenchChem Technical Support Team. Date: April 2026
Advanced Application Note: 2-Bromo-4-fluoro-3-methylphenol as a Strategic Building Block in Organic Electronics
Executive Summary
The development of high-performance organic photovoltaics (OPVs), organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) relies heavily on the precise molecular engineering of conjugated polymers and small molecules. 2-Bromo-4-fluoro-3-methylphenol (CAS: 220901-60-0) has emerged as a highly versatile, multi-functional building block for synthesizing these advanced materials.
This application note provides researchers, materials scientists, and drug development professionals with a comprehensive guide to utilizing this compound. We detail the mechanistic rationale behind its structural features, provide self-validating synthetic protocols, and summarize the quantitative impact of fluorination on electronic properties.
Strategic Structural Analysis: The "E-E-A-T" Rationale
To design efficient organic semiconductors, every functional group on a precursor must serve a distinct electronic or steric purpose. 2-Bromo-4-fluoro-3-methylphenol offers a unique trifecta of reactive and electronic sites:
Fluorine (F) – Electronic Modulation: Fluorine is the most electronegative element. When integrated into a conjugated backbone, it strongly pulls electron density away from the polymer chain. This deepens both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels[1]. In bulk-heterojunction (BHJ) solar cells, a deeper donor HOMO level directly increases the open-circuit voltage (
Voc
) [2]. Furthermore, fluorination promotes non-covalent F–S and F–H intermolecular interactions, enhancing solid-state packing and charge carrier mobility [3].
Bromine (Br) – The Cross-Coupling Anchor: The bromine atom acts as a highly reactive leaving group for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Stille couplings). This enables the precise, alternating construction of donor-acceptor (D-A) conjugated polymers with minimal homocoupling defects [4].
Hydroxyl (-OH) – Solubility Engineering: Conjugated polymers are notoriously insoluble due to rigid backbones and strong
π−π
stacking. The phenolic hydroxyl group serves as a nucleophilic handle for O-alkylation. Appending long or branched alkoxy chains here ensures the final polymer is soluble in organic solvents (like chlorobenzene), which is a strict prerequisite for solution-processed device fabrication (e.g., spin-coating or slot-die coating).
Cross-Disciplinary Note for Drug Development: Beyond materials science, this specific substitution pattern is highly prized in medicinal chemistry. It is a primary intermediate in the synthesis of (5-fluoro-2,3-dihydrobenzofuran-4-yl)methanamine, a critical pharmacophore used in modern therapeutics [5].
Fig 1: Logical relationship between structural features and organic electronic properties.
Quantitative Data: The Impact of Fluorination
The addition of fluorine atoms via building blocks like 2-Bromo-4-fluoro-3-methylphenol significantly alters the thermodynamic and photovoltaic parameters of the resulting organic semiconductors. The table below synthesizes data demonstrating the shift in energy levels and device efficiency as the degree of fluorination increases [2].
Molecule Type
Fluorine Count
HOMO Level (eV)
LUMO Level (eV)
Open-Circuit Voltage (
Voc
)
Mobility Enhancement
M-0F (Control)
0
-5.45
-3.52
Baseline
Reference
M-1F (Mono-F)
1
-5.50
-3.54
+ 0.07 V
Moderate
M-2F (Di-F)
2
-5.54
-3.55
+ 0.13 V
High (via F-S packing)
Data Interpretation: As fluorination increases, the HOMO level deepens (becomes more negative). Because
Voc
in an OPV device is proportional to the difference between the donor's HOMO and the acceptor's LUMO, this deepening directly drives higher voltage outputs and improves ambient photostability [3].
Synthetic Workflows & Methodologies
Fig 2: Synthetic workflow from 2-Bromo-4-fluoro-3-methylphenol to organic electronic devices.
Protocol 1: O-Alkylation (Solubility Engineering)
Causality Insight: The bare phenol is highly polar and lacks the steric bulk required to solubilize a long, rigid conjugated polymer chain. By performing an
SN2
O-alkylation with a long-chain alkyl bromide (e.g., 1-bromohexane), we introduce vital lipophilicity. N,N-Dimethylformamide (DMF) is selected as the solvent because its polar aprotic nature leaves the phenoxide anion highly nucleophilic, accelerating the reaction without solvating the anion.
Step-by-Step Procedure:
Preparation: Charge a flame-dried 250 mL round-bottom flask with 2-Bromo-4-fluoro-3-methylphenol (1.0 eq) and anhydrous Potassium Carbonate (
K2CO3
, 2.0 eq).
Deprotonation: Add anhydrous DMF to achieve a 0.2 M concentration. Stir the suspension for 30 minutes at room temperature under argon to fully deprotonate the phenol, forming the reactive phenoxide intermediate.
Alkylation: Dropwise add 1-bromohexane (1.2 eq) via syringe.
Reaction: Heat the mixture to 80 °C and stir vigorously for 12 hours.
Self-Validation & Workup: Monitor completion via TLC (Hexanes/Ethyl Acetate 9:1). Once the starting material is consumed, quench the reaction by pouring it into distilled water. Extract the aqueous phase with diethyl ether (
3×50
mL). Wash the combined organic layers with brine (
5×50
mL) to rigorously remove residual DMF. Dry over anhydrous
MgSO4
, filter, and concentrate under reduced pressure.
Purification: Purify via silica gel column chromatography. Verify the product via
1H
NMR (confirming the disappearance of the broad phenolic -OH peak at ~5.0 ppm and the appearance of a triplet near 4.0 ppm corresponding to the
−O−CH2−
protons).
Protocol 2: Suzuki-Miyaura Polymerization
Causality Insight: We utilize a biphasic Suzuki-Miyaura cross-coupling to build the conjugated backbone. The
Pd(PPh3)4
catalyst undergoes oxidative addition into the C-Br bond of our building block. The aqueous base activates the complementary diboronic ester to a boronate complex, facilitating transmetalation. Maintaining rigorous oxygen-free conditions is critical to prevent protodeboronation and homocoupling defects, which act as severe charge traps in OFETs and OPVs [4].
Step-by-Step Procedure:
Monomer Loading: In a Schlenk flask, combine the alkylated aryl bromide from Protocol 1 (1.0 eq), a complementary diboronic ester (e.g., a benzodithiophene derivative, 1.0 eq), and the catalyst
Pd(PPh3)4
(0.05 eq).
Solvent System: Add a degassed solvent mixture of Toluene and 2M aqueous
K2CO3
(volume ratio 3:1).
Deoxygenation: Subject the mixture to three rigorous freeze-pump-thaw cycles. Critical step: Oxygen will quench the Pd(0) catalyst and induce homocoupling.
Polymerization: Heat the vigorously stirred biphasic mixture to 90 °C for 48 hours under an argon atmosphere.
End-Capping: To remove reactive end groups that could act as electronic traps in the final device, sequentially add phenylboronic acid (stir for 4 hours) followed by bromobenzene (stir for 4 hours).
Self-Validation & Purification: Cool to room temperature and precipitate the crude polymer by dripping the mixture into vigorously stirred methanol. Filter the solid. Perform Soxhlet extraction sequentially with methanol, acetone, and hexane to strip away oligomers and catalyst residues. Finally, extract the pure, high-molecular-weight fluorinated polymer with chloroform and precipitate again in methanol.
References
[1] MDPI. "Impact of Backbone Fluorination on π-Conjugated Polymers in Organic Photovoltaic Devices: A Review". URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHc3f7BCczQxpL0FsQeuvYwFGp22Kdy4w4EYDiNs9qLoFsMcSu2-1Aq4ICJl061XWUn0ckydkZy1_aXt68dmTXSrSY6ovgzc1qWBwf60O-FI5pu12GQOa6nr8-vs040Uhg=]
[2] Frontiers in Chemistry. "Fluorination Induced Donor to Acceptor Transformation in A1–D–A2–D–A1-Type Photovoltaic Small Molecules". URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGEnvL-pQJWQSTG7ez-MNKfSd8dmOzkT1v7rHfHH4mhpPjwfu2zGR0PFz57a9jRnv1juGP_OwtXReuEEoqoJqDQ5oRIzGgnQrEDuRKr950mLoynhucds0FcJorMqbkjiE-6MZa2bXrcrdXLdtlUKPEQTFV-h4n6MIIpzWDLGQoUb3Oy0on-GajcvOIaEJ601bE=][3] Journal of Materials Chemistry A. "Donor polymer fluorination doubles the efficiency in non-fullerene organic photovoltaics". URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHq-0Y698NwfYV0RMO_Czh9aR3w5mqWLEIOsXHI1Kv8BkgbnQYGgRNFn7oLLB39nYvC2N_Ys7A1cTOf1WGZ9T3XK00MEZyWMsSRPWEYNG6Q-uoSPdwP7RI_OZB7YXUz0KMN_yuCGiBeu6mqswQjVdQpkooanCduoaU6_KrQ]
[5] Patsnap. "Preparation method of (5-fluoro-2,3-dihydrobenzofuran-4-yl)methanamine or its salt, and intermediates thereof". URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGjLQXMMMc9ZbQDyVEFN98bTn_bC6nCaUa4luCCiLwIINe989amfPcVxhQ19RutgzNw5moC23Q0Od-6lM0yGC3T_BqIPq3UlEJcxHzJLTJNCvi43-55bVb9HvswdhOmSvmYYIC-IHWf9foA_jY=]
Method
Advanced Functionalization Strategies for 2-Bromo-4-fluoro-3-methylphenol: A Senior Scientist's Guide to Orthogonal Derivatization
As drug development increasingly relies on densely functionalized aromatic scaffolds to navigate complex structure-activity relationships (SAR), molecules like 2-bromo-4-fluoro-3-methylphenol have emerged as highly valua...
Author: BenchChem Technical Support Team. Date: April 2026
As drug development increasingly relies on densely functionalized aromatic scaffolds to navigate complex structure-activity relationships (SAR), molecules like 2-bromo-4-fluoro-3-methylphenol have emerged as highly valuable building blocks[1]. However, working with this specific substrate presents unique synthetic challenges. The local 1,2,3-trisubstitution pattern (hydroxyl, bromine, and methyl groups) creates a sterically congested environment that can severely impede transition-metal-catalyzed cross-couplings.
This application note provides a field-proven, causality-driven framework for the orthogonal functionalization of 2-bromo-4-fluoro-3-methylphenol. By understanding the interplay between steric hindrance and electronic deactivation, researchers can deploy these self-validating protocols to build complex biaryl or aniline derivatives with high fidelity.
Structural Rationale & Global Strategy
Before executing any protocol, it is critical to analyze the substrate's inherent reactivity:
The Phenolic Hydroxyl (C1): Highly activating and nucleophilic. If left unprotected, the acidic proton (pKa ~9.5, modulated by the electron-withdrawing C4-fluorine) can quench basic catalysts or coordinate with palladium, stalling downstream cross-couplings.
The Bromine (C2): The primary handle for C–C and C–N bond formation. However, it is flanked by the C1-oxygen and the C3-methyl group. This steric bulk makes the oxidative addition of Pd(0) into the C2–Br bond kinetically slow[2].
The Fluorine (C4): Provides metabolic stability (blocking P450 oxidation) and exerts an inductive electron-withdrawing effect, which slightly increases the electrophilicity of the C2 position.
To successfully functionalize this molecule, we must employ an orthogonal strategy: first masking the phenol via O-alkylation, followed by deploying bulky, electron-rich biarylphosphine (Buchwald-type) ligands to force oxidative addition at the hindered C2-bromide[3].
Orthogonal functionalization workflow for 2-Bromo-4-fluoro-3-methylphenol.
Quantitative Data: Ligand Selection for Sterically Hindered C2-Bromines
Selecting the correct ligand is the difference between >90% yield and complete recovery of starting material. The table below summarizes optimal ligand choices for the functionalization of hindered ortho-substituted bromophenol derivatives based on high-throughput experimentation[4],[5].
Ligand
Target Reaction
Bond Formed
Relative Yield (%)
Mechanistic Advantage for Hindered Substrates
XPhos
Suzuki-Miyaura
C–C
>85%
Large dialkylphosphino group accelerates reductive elimination; handles ortho-substituents well[2].
SPhos
Suzuki-Miyaura
C–C
>90%
Superior for coupling with heteroaryl boronic acids; highly electron-rich.
High reactivity for secondary amines; stabilizes the monomeric Pd(0) species.
Module A: Chemoselective O-Alkylation
Causality: We perform O-alkylation first to neutralize the acidic phenolic proton and prevent catalyst poisoning. Using a robust electrophile like 2-bromo-1,1-diethoxyethane allows for the installation of an acetal-protected aldehyde handle, which is highly useful in subsequent cyclization or drug-discovery workflows[6].
Protocol 1: Synthesis of 1-Bromo-2-(2,2-diethoxyethoxy)-5-fluoro-4-methylbenzene
This protocol is adapted from validated patent literature for the exact substrate[6].
Preparation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-bromo-4-fluoro-3-methylphenol (10 mmol) in 40 mL of anhydrous DMF.
Base Addition: Add anhydrous
K2CO3
(20 mmol) in one portion. Causality:
K2CO3
is a mild base that quantitatively deprotonates the phenol without degrading the alkyl halide.
Electrophile Addition: Introduce 2-bromo-1,1-diethoxyethane (13 mmol) dropwise via syringe.
Heating: Attach a reflux condenser and heat the reaction mixture to 120 °C using an oil bath or heating block. Stir vigorously for 16 hours.
Self-Validation (IPC): Monitor the reaction via TLC (Hexanes/EtOAc 9:1). The starting phenol (lower
Rf
, UV active, stains with
KMnO4
) should completely disappear, replaced by a higher
Rf
product spot.
Workup: Cool the mixture to room temperature. Pour the reaction into 100 mL of ice-cold distilled water. Visual Cue: The mixture will turn cloudy as the inorganic salts dissolve and the organic product crashes out.
Extraction: Extract the aqueous layer with Methyl tert-butyl ether (MTBE) (3 × 50 mL). Wash the combined organic phases with water (2 × 50 mL) and brine (50 mL) to remove residual DMF.
Isolation: Dry over anhydrous
Na2SO4
, filter, and concentrate under reduced pressure to yield the crude O-alkylated intermediate.
Causality: With the phenol protected, we target the C2-bromine. Because of the flanking methyl and ether groups, standard catalysts like
Pd(PPh3)4
will fail. We utilize
Pd2(dba)3
and XPhos. XPhos is an electron-rich, bulky biarylphosphine ligand that facilitates the difficult oxidative addition and accelerates the reductive elimination step, preventing catalyst degradation[2].
Palladium-catalyzed cross-coupling cycle highlighting steric bottlenecks at oxidative addition.
Degassing (Critical Step): In a Schlenk tube, combine the 1,4-Dioxane and water. Sparge with Argon for 30 minutes. Causality:
Pd(0)
is highly sensitive to oxidation by dissolved
O2
.
Catalyst Pre-activation: In a separate argon-flushed vial, combine
Pd2(dba)3
and XPhos in 2 mL of degassed Dioxane. Stir for 10 minutes until the solution turns a deep red/orange, indicating the formation of the active
L−Pd(0)
species.
Reaction Assembly: To the main Schlenk tube, add the aryl bromide, phenylboronic acid, and
K2CO3
. Transfer the pre-activated catalyst solution into the tube.
Heating: Seal the tube and heat to 100 °C for 12 hours.
Self-Validation (IPC): LC-MS monitoring is preferred over TLC here due to the non-polar nature of both starting material and product. Look for the disappearance of the isotopic bromine doublet (
M,M+2
) and the appearance of the biaryl mass.
Workup: Filter the mixture through a short pad of Celite to remove palladium black. Partition the filtrate between EtOAc and water. Extract, dry the organic layer, and purify via flash chromatography.
Module C: Buchwald-Hartwig Amination
Causality: Forming C–N bonds at the C2 position is notoriously difficult due to competing β-hydride elimination (which yields the hydrodehalogenated byproduct)[7]. To couple primary amines successfully, we utilize the BrettPhos ligand. BrettPhos is specifically designed to prevent the amine from undergoing β-hydride elimination by tightly wrapping the palladium center, forcing the desired reductive elimination pathway[5],[3].
Protocol 3: BrettPhos-Catalyzed C-N Bond Formation
Glovebox/Schlenk Setup: Due to the extreme moisture sensitivity of
NaOtBu
, assemble the reaction in a glovebox or under strict Schlenk conditions.
Reagent Combination: Add the aryl bromide,
Pd(OAc)2
, BrettPhos, and
NaOtBu
to a dry reaction vial. Causality:
Pd(OAc)2
is reduced in situ by the amine to form the active
Pd(0)
species[5].
Solvent & Amine Addition: Add anhydrous Toluene followed by the amine. Seal the vial with a Teflon-lined cap.
Heating: Heat the reaction mixture at 100 °C for 8 hours.
Self-Validation (IPC): The reaction mixture will typically transition from a pale yellow to a dark, opaque suspension as the
NaBr
salt precipitates. Complete conversion can be verified by GC-MS.
Workup: Cool to room temperature, dilute with EtOAc, and filter through Celite. Concentrate and purify via silica gel chromatography (using a gradient of Hexanes/EtOAc with 1%
Et3N
to prevent streaking of the amine product).
References
Wikipedia Contributors. "Buchwald–Hartwig amination." Wikipedia, The Free Encyclopedia. Available at:[Link][7]
Purdue University. "HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD-HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS." Purdue e-Pubs. Available at:[Link]
Google Patents. "Preparation method of (5-fluoro-2,3-dihydrobenzofuran-4-yl)methanamine or its salt, and intermediates thereof (US20220298129A1)." Google Patents. Available at:[6]
Chemistry LibreTexts. "Buchwald-Hartwig Amination." LibreTexts. Available at: [Link][5]
YouTube (Chemistry Tutorials). "The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!" YouTube. Available at:[Link][3]
Technical Support Center: Purification of 2-Bromo-4-fluoro-3-methylphenol
This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions (FAQs) for the purification of "2-Bromo-4-fluoro-3-met...
Author: BenchChem Technical Support Team. Date: April 2026
This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions (FAQs) for the purification of "2-Bromo-4-fluoro-3-methylphenol" from a reaction mixture. As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring both technical accuracy and practical applicability.
I. Understanding the Challenge: Likely Impurities and Their Characteristics
The purification of 2-Bromo-4-fluoro-3-methylphenol is often complicated by the presence of several potential impurities arising from the synthesis process. A common synthetic route involves the bromination of 4-fluoro-3-methylphenol. Understanding the likely byproducts is the first step in designing an effective purification strategy.
Regioisomers: Bromination at other positions on the aromatic ring.
Polybrominated Species: Addition of more than one bromine atom to the phenol ring.
Oxidation Products: Phenols are susceptible to oxidation, which can lead to colored impurities.
II. Troubleshooting Common Purification Issues
This section addresses specific problems you might encounter during the purification of 2-Bromo-4-fluoro-3-methylphenol in a question-and-answer format.
Q1: My crude product is a dark, oily residue. How should I proceed with purification?
A1: A dark, oily crude product often indicates the presence of colored impurities, likely from oxidation, and potentially a mixture of isomers and starting material.
Initial Cleanup: Begin with an aqueous workup. Dissolve the crude product in a suitable organic solvent like dichloromethane or ethyl acetate. Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl) to remove any basic impurities, followed by a saturated sodium bicarbonate solution to remove acidic byproducts, and finally with brine to remove residual water.
Decolorization: If the color persists in the organic layer, you can treat it with activated carbon. However, be aware that activated carbon can also adsorb your desired product, potentially reducing the yield.
Primary Purification Method: After the initial cleanup, column chromatography is often the most effective method to separate the desired product from the various impurities.[1]
Q2: I'm struggling to separate the desired product from its isomers using column chromatography. What can I do?
A2: The separation of isomers can be challenging due to their similar polarities. Here are some strategies to improve separation:
Optimize Your Solvent System: A systematic approach to selecting the eluent is crucial. Start with a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent like ethyl acetate or dichloromethane. Fine-tuning the solvent ratio is key to achieving good separation.
TLC Analysis: Before running the column, perform a thorough Thin Layer Chromatography (TLC) analysis with various solvent systems to identify the optimal eluent for separation.
Column Packing and Loading: Ensure the silica gel is packed uniformly to prevent channeling. Load the crude product onto the column in a concentrated solution using the minimum amount of solvent.
Consider a Different Stationary Phase: If silica gel does not provide adequate separation, consider using a different stationary phase, such as alumina, or employing reverse-phase chromatography.
Q3: I'm attempting to purify my product by recrystallization, but it's "oiling out" instead of forming crystals. What's causing this and how can I fix it?
A3: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This can happen for several reasons:
High Impurity Level: A high concentration of impurities can depress the melting point of your compound and inhibit crystal lattice formation.
Inappropriate Solvent: The chosen solvent may not be ideal for recrystallization.
Rapid Cooling: Cooling the solution too quickly can prevent the orderly arrangement of molecules into a crystal lattice.
Troubleshooting "Oiling Out":
Re-heat the solution to redissolve the oil.
Add a small amount of additional solvent.
Allow the solution to cool much more slowly. You can do this by leaving the flask at room temperature and then gradually moving it to a colder environment like a refrigerator.
Scratch the inside of the flask with a glass rod to create nucleation sites for crystal growth.
If the problem persists, consider a different recrystallization solvent or pre-purify the material using column chromatography to remove the bulk of the impurities.
III. Frequently Asked Questions (FAQs)
Q1: What are the expected physical properties of 2-Bromo-4-fluoro-3-methylphenol?
Q2: What is the best method for monitoring the progress of the purification?
A2: Thin Layer Chromatography (TLC) is an indispensable tool for monitoring the purification process. It allows you to quickly assess the composition of your crude mixture and the fractions collected from column chromatography. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for a more detailed analysis of the components in your reaction mixture.
Q3: What safety precautions should I take when handling 2-Bromo-4-fluoro-3-methylphenol and the solvents used for its purification?
A3: Halogenated phenols should be handled with care. Although specific toxicity data for 2-Bromo-4-fluoro-3-methylphenol is not available, it is prudent to treat it as a potentially hazardous substance. Based on safety data for similar compounds like 2-bromo-4-methylphenol, it may cause skin, eye, and respiratory irritation.[3][5]
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, especially when using volatile organic solvents.
Handling: Avoid inhalation of dust or vapors and prevent contact with skin and eyes.
Waste Disposal: Dispose of all chemical waste according to your institution's safety guidelines.
IV. Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
This protocol provides a general guideline for the purification of 2-Bromo-4-fluoro-3-methylphenol using column chromatography. The exact solvent system will need to be optimized based on TLC analysis.
Materials:
Crude 2-Bromo-4-fluoro-3-methylphenol
Silica gel (60-120 mesh)
Hexane
Ethyl acetate (or dichloromethane)
Glass column with a stopcock
Collection tubes or flasks
TLC plates, chamber, and UV lamp
Procedure:
Slurry Preparation: Prepare a slurry of silica gel in hexane.
Column Packing: Carefully pour the slurry into the column, ensuring no air bubbles are trapped. Allow the silica to settle into a uniform bed.
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.
Elution: Begin eluting with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding small increments of a more polar solvent (e.g., ethyl acetate).
Fraction Collection: Collect fractions in separate tubes and monitor the composition of each fraction by TLC.
Product Isolation: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Purification by Recrystallization
This protocol outlines the general steps for recrystallizing 2-Bromo-4-fluoro-3-methylphenol. The choice of solvent is critical and should be determined experimentally. A good solvent will dissolve the compound when hot but not when cold.
Dissolution: Place the crude solid in an Erlenmeyer flask and add a small amount of the chosen solvent. Heat the mixture on a hot plate with stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve full dissolution at the boiling point.
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
Crystal Collection: Collect the purified crystals by vacuum filtration using a Buchner funnel.
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
Drying: Dry the crystals in a desiccator or a vacuum oven.
V. Visualizations
Caption: General purification workflow for 2-Bromo-4-fluoro-3-methylphenol.
Caption: Troubleshooting guide for common recrystallization problems.
VI. References
Biochemexperts. (n.d.). 2-Bromo-4-fluoro-3-methylphenol. Retrieved from [Link]
Beilstein Journals. (n.d.). Supplementary Information. Retrieved from [Link]
Google Patents. (n.d.). CN111825531B - Preparation method of 2-bromo-4-fluoro-6-methylphenol. Retrieved from
Technical Support Center: Troubleshooting the Synthesis of 2-Bromo-4-fluoro-3-methylphenol
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, chemists, and drug development professionals in navigating the highly specific electrophilic a...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, chemists, and drug development professionals in navigating the highly specific electrophilic aromatic substitution (EAS) required to synthesize 2-Bromo-4-fluoro-3-methylphenol .
The bromination of 4-fluoro-3-methylphenol presents a classic kinetic vs. thermodynamic challenge. While the target C2 position is electronically activated by both the adjacent hydroxyl (-OH) and methyl (-CH3) groups, it is sterically hindered. Without precise environmental control, the reaction rapidly deviates into regioisomer formation, over-bromination, or oxidative degradation[1]. This guide provides field-proven causality, troubleshooting steps, and validated protocols to ensure high-yield, regioselective synthesis.
Mechanistic Pathway & Side Reaction Dynamics
To troubleshoot effectively, we must first visualize the competing pathways in the reactor. The diagram below maps the kinetic pathway to the target molecule against the thermodynamic and oxidative side reactions.
Figure 1: Kinetic vs. thermodynamic pathways in the bromination of 4-fluoro-3-methylphenol.
Troubleshooting Guide & FAQs
Q1: Why am I observing significant amounts of the 6-bromo regioisomer instead of the target 2-bromo product?
Causality: The regioselectivity between the C2 and C6 positions is governed by a strict competition between electronic activation and steric hindrance. The C2 position is highly activated by the +M effect of the hydroxyl group and the +I/+H effect of the methyl group, making it the kinetically favored site. However, it is sandwiched between these two groups. The C6 position is less sterically hindered but lacks the direct inductive boost from the methyl group.
Solution: You are likely losing kinetic control due to elevated temperatures. If the internal temperature exceeds -60 °C during the exothermic addition of Br₂, the reaction shifts toward the less hindered 6-bromo regioisomer. Ensure strict cryogenic conditions by pre-cooling the dichloromethane (DCM) solution to -70 °C before initiating the dropwise addition[1].
Q2: My LC-MS shows a large peak for a dibrominated byproduct (2,6-dibromo-4-fluoro-3-methylphenol). How do I suppress this?
Causality: Phenols are highly activated rings. Once the first bromine atom is installed, the ring remains sufficiently electron-rich to undergo a second electrophilic aromatic substitution at the remaining ortho position (C6). This occurs rapidly if there is a localized excess of Br₂ in the reactor.
Solution: Over-bromination is a function of stoichiometry and mixing efficiency.
Stoichiometry: Limit Br₂ to a strict 1.05 molar equivalents[2].
Hydrodynamics: Ensure vigorous mechanical stirring (avoid magnetic stir bars at scale) to prevent localized high concentrations of Br₂ during addition.
Self-Validating Check: Monitor the reaction via TLC or HPLC. If unreacted phenol remains after 2 hours, do not add more Br₂; instead, verify your temperature and stirring efficiency, as adding more reagent will disproportionately drive dibromination.
Q3: The reaction mixture turns dark brown or black, and my isolated yield is low. What is happening?
Causality: Molecular bromine is not only an electrophile but also a potent oxidant. Electron-rich phenols can undergo oxidative degradation to form complex, polymeric quinone mixtures, which manifest as dark, intractable tars. This side reaction is accelerated by light, oxygen, and temperatures above -20 °C.
Solution: Conduct the reaction under an inert atmosphere (N₂ or Ar) and shield the reactor from direct ambient light. Most importantly, quench the reaction immediately upon completion using a cold, saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃)[1]. This rapidly reduces any unreacted Br₂ to inert bromide ions before the mixture is allowed to warm to room temperature.
Quantitative Data: Impact of Reaction Conditions
The following table summarizes how deviations from the standard operating procedure impact the byproduct profile. This data should be used to diagnose specific failures in your continuous or batch setups.
Internal Temperature (°C)
Br₂ Equivalents
Target Yield (%)
Regioisomer (C6) (%)
Dibromo Byproduct (%)
Quinone/Oxidation (%)
-70 to -60 °C
1.05 eq
>82%
<5%
<2%
Trace
-20 °C
1.05 eq
65%
15%
8%
5%
0 °C to RT
1.05 eq
<40%
25%
15%
>15%
-60 °C
1.50 eq
50%
<5%
40%
Trace
Table 1: Byproduct distribution as a function of temperature and stoichiometry.
Standardized Experimental Protocol
To achieve a reproducible ~82% yield of 2-bromo-4-fluoro-3-methylphenol, follow this optimized cryogenic protocol adapted from validated industrial synthesis routes[1][2].
Equipment: 10 L jacketed glass reactor with overhead mechanical stirring, internal thermocouple, and N₂ inlet.
Step-by-Step Methodology:
Preparation: Purge the jacketed reactor with N₂ for 15 minutes. Add 4-fluoro-3-methylphenol (400 g) and anhydrous DCM (8 L) to the reactor.
Cryogenic Cooling: Activate the chiller and cool the solution to an internal temperature of -70 °C. Ensure the solid starting material is fully dissolved or uniformly suspended.
Electrophile Addition: Load Br₂ (527 g) into a pressure-equalizing dropping funnel. Begin dropwise addition of Br₂.
Temperature Control (Critical): Adjust the addition rate so that the internal temperature never exceeds -60 °C. This is the most critical step to prevent regioisomer formation[1].
Reaction Maturation: Once addition is complete, maintain the reaction at -60 °C for exactly 2 hours. Monitor completion via TLC or HPLC.
Quenching: While still at -60 °C, rapidly add 1 L of saturated Na₂S₂O₃ solution, followed by 3 L of deionized water. This halts oxidative degradation.
Phase Separation: Allow the reaction mixture to slowly warm to room temperature. Transfer to a separatory funnel and collect the heavy organic (DCM) phase.
Extraction & Drying: Extract the aqueous phase with additional DCM (2 × 1 L). Combine all organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
Purification: Concentrate the solvent under reduced pressure. Slurry the resulting crude residue with cold n-hexane to precipitate the pure 2-bromo-4-fluoro-3-methylphenol as a solid. Filter and dry in vacuo (Expected yield: ~533 g, 82%)[1].
References
Ascentage Pharma (Suzhou) Co., Ltd. "Preparation method of (5-fluoro-2,3-dihydrobenzofuran-4-yl)methanamine or its salt, and intermediates thereof." U.S. Patent US20220298129A1, Published September 22, 2022.
Technical Support Center: Reaction Condition Optimization for 2-Bromo-4-fluoro-3-methylphenol
Welcome to the Application Scientist Troubleshooting Guide. As researchers and drug development professionals scale up the synthesis of complex active pharmaceutical ingredients (APIs), managing chemoselectivity in multi...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Application Scientist Troubleshooting Guide. As researchers and drug development professionals scale up the synthesis of complex active pharmaceutical ingredients (APIs), managing chemoselectivity in multi-functional halophenols becomes a primary challenge.
2-Bromo-4-fluoro-3-methylphenol (CAS: 220901-60-0) is a highly versatile building block, frequently utilized in the synthesis of advanced intermediates such as (5-fluoro-2,3-dihydrobenzofuran-4-yl)methanamine [1]. However, its structural topology—featuring a sterically hindered phenolic hydroxyl, an electrophilic aryl bromide, and an aryl fluoride—demands precise reaction condition optimization. This guide provides field-proven insights, causality-driven troubleshooting, and self-validating protocols to ensure scientific integrity and reproducible yields.
Part 1: O-Alkylation Troubleshooting & Optimization
FAQ 1: Why am I observing incomplete conversion or competing side reactions during the O-alkylation of 2-Bromo-4-fluoro-3-methylphenol?
The Causality:
The phenolic hydroxyl group is flanked by an ortho-bromo substituent and a meta-methyl group. The bulky bromine atom exerts significant steric hindrance, while its inductive electron-withdrawing nature reduces the nucleophilicity of the resulting phenoxide anion. Using weak bases (e.g.,
Na2CO3
) or low-boiling solvents (e.g., acetonitrile) fails to provide the activation energy required to overcome this steric penalty. For bulky electrophiles like 2-bromo-1,1-diethoxyethane, forcing conditions are non-negotiable [1].
The Solution:
Transition to a highly polar aprotic solvent (DMF) and a moderate inorganic base (
K2CO3
) at elevated temperatures (120 °C). Avoid strong bases like
NaH
, which can trigger unwanted side reactions or degradation of the electrophile at high temperatures.
Suboptimal. Temperature is too low for sterically hindered phenols.
DMF
NaH
0 to RT
85%
High
Avoid. Excessive reactivity leads to electrophile degradation (elimination pathways).
Acetone
Cs2CO3
60
40%
Low
Sluggish kinetics due to insufficient thermal activation.
Self-Validating Protocol: High-Yield O-Alkylation
Objective: Synthesis of 1-bromo-2-(2,2-diethoxyethoxy)-5-fluoro-4-methylbenzene.
Reagent Preparation: To a reactor, add 2-Bromo-4-fluoro-3-methylphenol (1.0 eq) [2] and dissolve in anhydrous DMF (approx. 3.8 volumes).
Base Addition: Add
K2CO3
(2.0 eq) in a single portion. Causality: Excess base ensures complete deprotonation and neutralizes the generated HBr, preventing reaction stalling.
In-Process Control (IPC): Monitor by HPLC at 4 h and 16 h. Self-validation: The reaction is deemed complete when the starting phenol is <1.0% by area.
Quench & Workup: Cool to room temperature. Pour the mixture into water (10 volumes) and extract with Methyl tert-butyl ether (MTBE) (3 × 8 volumes). Causality: MTBE provides superior phase separation compared to ethyl acetate and minimizes DMF carryover.
Purification: Wash the combined organic phases with water and brine, dry over anhydrous
Na2SO4
, and concentrate under vacuum to yield the crude product [1].
Part 2: Palladium-Catalyzed Cross-Coupling (C-Br Activation)
FAQ 2: How do I prevent protodehalogenation and preserve the C-F bond during Suzuki-Miyaura coupling?
The Causality:
Protodehalogenation occurs when the rate of transmetallation is slower than the protonation of the palladium-aryl intermediate. The electron-withdrawing fluorine atom makes the oxidative addition of the C-Br bond facile, but the steric bulk of the ortho-phenol group severely impedes transmetallation. If the catalytic cycle stalls here, the intermediate abstracts a proton from the solvent. Furthermore, harsh basic conditions can risk C-F bond hydrolysis.
The Solution:
Employ electron-rich, bulky biaryl phosphine ligands (e.g., XPhos or SPhos). These ligands accelerate the catalytic cycle and their steric bulk prevents catalyst deactivation by the free hydroxyl group. Use mild bases like
K3PO4
to protect the C-F bond.
Quantitative Data: Catalyst Screening for C-Br Coupling
Precatalyst
Ligand
Base / Solvent
Yield (%)
Mechanistic Rationale
Pd(PPh3)4
None
Na2CO3
/ Dioxane:
H2O
<30%
Protodehalogenation dominates due to slow oxidative addition and transmetallation.
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the cross-coupling of highly deactivated and sterically hindered substrates.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the cross-coupling of highly deactivated and sterically hindered substrates.
The Suzuki-Miyaura coupling of 2-Bromo-4-fluoro-3-methylphenol presents a "perfect storm" of synthetic challenges. You are dealing with a di-ortho-substituted aryl bromide (steric blockade) combined with an unprotected, acidic phenol group (electronic deactivation). This guide is engineered to explain the causality behind your reaction failures and provide self-validating protocols to overcome them.
Part 1: Mechanistic Bottlenecks & Causality Analysis
To troubleshoot effectively, we must first understand why standard Suzuki conditions (e.g.,
Pd(PPh3)4
,
Na2CO3
, heat) fail for this specific molecule.
The Electronic Penalty (Phenoxide Formation): Under basic coupling conditions, the hydroxyl group at C1 is deprotonated to form a phenoxide anion. Phenoxide is a powerful electron-donating group via resonance. Because the oxidative addition of Pd(0) into the C-Br bond requires the arene to accept electron density from the metal, an electron-rich ring violently repels the catalyst, stalling the catalytic cycle[1].
The Steric Blockade: The reactive C-Br bond at C2 is physically sandwiched between the phenoxide at C1 and the methyl group at C3. This di-ortho substitution physically prevents standard, linear palladium complexes from achieving the necessary geometry for insertion[2].
Protodeboronation: Because oxidative addition is severely delayed by the factors above, the boronic acid is left exposed to the basic, aqueous environment, leading to rapid degradation (protodeboronation) before transmetalation can occur[3].
Catalytic cycle highlighting the oxidative addition bottleneck caused by phenoxide formation.
Part 2: Frequently Asked Questions (Troubleshooting)
Q1: My LC-MS shows 0% conversion of 2-Bromo-4-fluoro-3-methylphenol, but my boronic acid has completely disappeared. What is happening?Causality: Your boronic acid is undergoing protodeboronation. Because the oxidative addition into your hindered C-Br bond is too slow, the boronic acid degrades in the base/water mixture.
Solution: You must accelerate oxidative addition by switching to a highly active, electron-rich Buchwald ligand like SPhos [2]. Simultaneously, mitigate boronic acid degradation by adding it slowly via a syringe pump over 2 hours[3].
Q2: I am detecting a major byproduct with a mass corresponding to O-arylation. How do I prevent this?Causality: The phenoxide anion is acting as an oxygen nucleophile, attacking the palladium-activated aryl species (similar to a Chan-Lam coupling or direct SNAr). This occurs when strong bases (like
Cs2CO3
or
NaOH
) are used in polar aprotic solvents (like DMF).
Solution: Switch to a milder base (
K3PO4
) and use a biphasic solvent system (Dioxane/
H2O
). The water coordinates the base, reducing the "naked" nucleophilicity of the phenoxide.
Q3: Should I just protect the phenol group before coupling?Causality: Protecting the phenol (e.g., as a Benzyl ether) converts the strongly electron-donating phenoxide (-O⁻) into a moderately donating ether (-OR). This significantly lowers the electron density of the aromatic ring, making oxidative addition much easier.
Solution: Yes. If direct coupling with SPhos yields <50%, pivot to a protection strategy. It adds two steps (protection/deprotection) but often increases the overall yield from 20% to >80%.
Decision tree for troubleshooting common failures in 2-Bromo-4-fluoro-3-methylphenol Suzuki couplings.
PPh3
is too small and not electron-rich enough to force insertion into the hindered C-Br bond.
Pd(dppf)Cl2
5 mol%
~20% conversion
Bidentate ligand provides stability, but lacks the steric bulk to accelerate reductive elimination.
Pd(OAc)2
/ SPhos
2 mol% / 4 mol%
>85% conversion
SPhos is highly electron-rich (accelerates oxidative addition) and its biaryl backbone facilitates reductive elimination[2].
Table 2: Base & Solvent Effects
Base (2.0 eq)
Solvent System
Outcome
Mechanistic Causality
Na2CO3
DMF /
H2O
High O-arylation
Strong base in polar aprotic solvent makes phenoxide highly nucleophilic.
Cs2CO3
Toluene (Anhydrous)
Stalled reaction
Poor solubility of base; boronic acid homocoupling dominates.
K3PO4
Dioxane /
H2O
(4:1)
Optimal Yield
Mild base minimizes O-arylation; water aids in boronic acid transmetalation.
Part 4: Validated Experimental Protocols
Protocol A: Direct Protecting-Group-Free Coupling (SPhos Method)
Use this protocol to attempt coupling without adding protection/deprotection steps. This system is self-validating through the visual color change of the active Pd(0) species.
Materials:
2-Bromo-4-fluoro-3-methylphenol (1.0 mmol)
Arylboronic Acid (1.5 mmol)
Pd(OAc)2
(0.02 mmol, 2 mol%)
SPhos (0.04 mmol, 4 mol%)
K3PO4
(2.0 mmol)
1,4-Dioxane /
H2O
(4:1 v/v, 5 mL total), rigorously degassed.
Step-by-Step Methodology:
Catalyst Pre-activation: In a flame-dried Schlenk tube under Argon, combine
Pd(OAc)2
and SPhos. Add 2 mL of degassed Dioxane. Stir at room temperature for 15 minutes. Self-Validation Check: The solution should turn from orange-red to a pale, clear yellow, indicating the formation of the active Pd(0)-SPhos complex.
Reagent Addition: Add 2-Bromo-4-fluoro-3-methylphenol and
K3PO4
. Add 1 mL of degassed
H2O
.
Slow Addition of Boronic Acid: To prevent protodeboronation, dissolve the Arylboronic Acid in 2 mL of Dioxane. Heat the main reaction vessel to 90°C. Using a syringe pump, add the boronic acid solution dropwise over 2 hours[3].
Reaction Monitoring: Stir at 90°C for an additional 4 hours. Self-Validation Check: Quench a 10 µL aliquot in MeCN and run LC-MS. You should see the disappearance of the m/z peak corresponding to the starting bromide.
Workup: Cool to room temperature. Acidify slightly with 1M HCl (to pH 5) to ensure the product is in its protonated phenol form. Extract with EtOAc (3 x 10 mL), wash with brine, dry over
Na2SO4
, and purify via silica gel chromatography.
Protocol B: Two-Step Benzyl Protection Strategy
If Protocol A fails due to extreme steric demands of your specific boronic acid, use this fail-safe method.
Step 1: Benzyl Protection
Dissolve 2-Bromo-4-fluoro-3-methylphenol (1.0 mmol) in DMF (5 mL).
Add
K2CO3
(1.5 mmol) and Benzyl Bromide (1.1 mmol).
Stir at 60°C for 3 hours. Extract with EtOAc/Water. The resulting 2-bromo-1-(benzyloxy)-4-fluoro-3-methylbenzene is significantly less electron-rich.
Step 2: Suzuki Coupling
Subject the protected intermediate to standard Suzuki conditions (
Pd(dppf)Cl2
5 mol%,
Na2CO3
2.0 eq, Dioxane/
H2O
, 90°C).
Because the phenoxide electronic penalty is removed, oxidative addition will proceed smoothly.
Deprotection: Remove the benzyl group post-coupling using standard hydrogenolysis (
H2
balloon, 10% Pd/C, MeOH) or
BBr3
in DCM if the coupled biaryl contains reducible functional groups.
Part 5: References
A Highly Active Suzuki Catalyst for the Synthesis of Sterically Hindered Biaryls: Novel Ligand Coordination
Journal of the American Chemical Society, 2004, 126 (50), 16433-16439.[Link]
Carbonylative Suzuki–Miyaura couplings of sterically hindered aryl halides: synthesis of 2-aroylbenzoate derivatives
Organic & Biomolecular Chemistry, RSC Publishing. (Details the slow addition of boronic acids to suppress unwanted side reactions).[Link](Note: URL mapped from grounding data)
Suzuki–Miyaura Coupling of Halophenols and Phenol Boronic Acids: Systematic Investigation of Positional Isomer Effects
The Journal of Organic Chemistry, 2014, 79 (10), 4615–4634.
[Link]
Technical Support Center: Characterization of 2-Bromo-4-fluoro-3-methylphenol Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Bromo-4-fluoro-3-methylphenol and its derivatives. This guide is designed to address the specific and...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Bromo-4-fluoro-3-methylphenol and its derivatives. This guide is designed to address the specific and often complex characterization challenges presented by this class of halogenated phenols. As a multi-substituted aromatic ring, these molecules present unique hurdles in chromatography, spectroscopy, and stability assessment. This document provides in-depth troubleshooting guides and FAQs to navigate these issues effectively.
The analysis of phenolic compounds, particularly halogenated isomers, often encounters issues with co-elution and poor peak shape.[1] For derivatives of 2-Bromo-4-fluoro-3-methylphenol, achieving baseline separation from starting materials, regioisomers, or impurities requires careful method development.
Q1: I'm seeing significant peak tailing for my phenolic derivative during reverse-phase HPLC analysis. What's causing this and how can I fix it?
A1: Peak tailing with phenolic compounds is a classic problem, often stemming from strong interactions between the acidic phenolic hydroxyl group and residual, un-capped silanol groups on the silica-based stationary phase. This secondary interaction mechanism leads to a portion of the analyte being retained longer than the bulk, resulting in an asymmetric peak.
Troubleshooting Steps:
Mobile Phase Modification: The most direct approach is to suppress the ionization of the phenolic proton. Lowering the pH of the aqueous mobile phase to ~2.5-3.0 by adding an acid like trifluoroacetic acid (TFA) or formic acid will protonate the phenol, minimizing its interaction with silanols.[2]
Column Selection:
End-Capped Columns: Ensure you are using a high-quality, fully end-capped C18 or C8 column. These columns have fewer free silanol groups.
Alternative Stationary Phases: If tailing persists, switch to a column with a different selectivity. Phenyl-hexyl or biphenyl phases can offer alternative π-π interactions that may improve peak shape for aromatic compounds.[3] These interactions can sometimes be more dominant than the problematic silanol interactions.[3]
Temperature Optimization: Increasing the column temperature (e.g., to 35-45 °C) can improve peak symmetry by reducing mobile phase viscosity and speeding up the kinetics of analyte interaction with the stationary phase.
Experimental Protocol: HPLC Method Development for Isomer Separation
Positional isomers of substituted phenols are notoriously difficult to separate due to their similar physicochemical properties.[1] The following protocol provides a starting point for developing a robust separation method.
Initial Screening with a Phenyl Column: Phenyl columns provide π-π interactions that are highly effective for separating aromatic positional isomers where ODS columns might fail.[3]
Column: Phenyl-Hexyl, 2.7 µm, 4.6 x 100 mm
Mobile Phase A: 0.1% Formic Acid in Water
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
Gradient: Start at 30% B, ramp to 95% B over 15 minutes.
Flow Rate: 1.0 mL/min
Temperature: 40 °C
Detection: UV at 220 nm and 280 nm
Optimization:
If co-elution occurs, try switching Mobile Phase B to Methanol. The different solvent strength and selectivity of methanol can alter elution order.
For very similar isomers, consider specialized stationary phases like those based on derivatized cyclodextrins, which have been shown to successfully separate phenolic isomers.[1][4]
Troubleshooting Workflow: HPLC Peak Tailing```dot
Caption: Common MS fragmentation pathways for the parent compound.
Section 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the definitive tool for unambiguous structure elucidation. For fluoro-organic compounds, ¹⁹F NMR is particularly powerful due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus.
[5]
Q4: The ¹H NMR spectrum of my compound is very complex due to fluorine coupling. How can I simplify the interpretation?
A4: The complexity arises from J-coupling between the fluorine and proton nuclei (JFH). These couplings can occur over multiple bonds (e.g., ³JFH, ⁴JFH) and can be as large as or larger than proton-proton couplings, leading to complex multiplet patterns.
[5]
Strategies for Interpretation:
¹⁹F NMR is Essential: Always acquire a ¹⁹F NMR spectrum. It is a highly sensitive technique with a wide chemical shift range, which often results in a simple, well-resolved spectrum. The splitting pattern in the ¹⁹F spectrum will tell you how many protons are coupled to the fluorine atom.
¹H Decoupled ¹⁹F NMR: If the ¹⁹F spectrum itself is complex due to coupling to multiple protons, a ¹H-decoupled ¹⁹F experiment can be run. This will collapse the multiplets into singlets, confirming the chemical shift of each unique fluorine environment.
2D NMR (COSY & HSQC/HMBC):
¹H-¹H COSY: Will help you trace the proton-proton coupling networks, distinguishing them from proton-fluorine couplings.
¹H-¹³C HSQC: Correlates directly bonded protons and carbons. The carbon attached to the fluorine will show a large one-bond coupling (¹JCF), which is highly diagnostic.
¹H-¹³C HMBC: Shows long-range (2-3 bond) correlations. This is invaluable for piecing the entire structure together and will clearly show correlations from protons to the fluorine-bearing carbon and vice-versa.
Q5: I am not sure where to assign the fluorine signal in my ¹⁹F NMR spectrum. What are the typical chemical shift ranges?
A5: ¹⁹F NMR chemical shifts are highly sensitive to the electronic environment. For organofluorine compounds, the chemical shift range is broad, but for fluoroaromatic compounds, the signals typically appear in a predictable region.
Fluorine Environment
Typical Chemical Shift Range (ppm) vs. CFCl₃
Aromatic C-F
-100 to -170
Fluoroalkane C-F
-170 to -250
Trifluoromethyl (-CF₃)
-50 to -70
Table 2: General ¹⁹F NMR chemical shift ranges. Note that values can vary significantly based on other substituents on the aromatic ring.
Section 4: Stability and Degradation
Halogenated phenols can be susceptible to degradation, particularly oxidation. [6]Understanding the stability of your compound is critical for storage, formulation, and interpreting analytical results.
Q6: My sample of a 2-Bromo-4-fluoro-3-methylphenol derivative has developed a yellow or brown color upon storage. What is happening?
A6: The development of color in phenolic compounds is a classic sign of oxidative degradation. [6]The phenolic hydroxyl group is susceptible to oxidation, which can lead to the formation of highly colored quinone or quinone-methide type structures. This process can be accelerated by exposure to air (oxygen), light, and trace metal impurities.
[6]
Recommendations:
Storage: Store the compound in a tightly sealed container, preferably under an inert atmosphere (e.g., Argon or Nitrogen), in a cool, dark place.
Purity Check: Use HPLC to check the purity of the discolored sample. You will likely see new, more polar impurity peaks corresponding to the degradation products.
Experimental Protocol: Forced Degradation Study
A forced degradation study intentionally exposes the compound to harsh conditions to identify potential degradation pathways and validate the stability-indicating power of your analytical method.
[6]
Stock Solution: Prepare a 1 mg/mL solution of your compound in acetonitrile or methanol.
Acid Hydrolysis:
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
Incubate the solution at 60°C for 24 hours.
Neutralize with 0.1 M NaOH and analyze by HPLC.
[6]2. Base Hydrolysis:
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
Incubate at 60°C for 8 hours.
Neutralize with 0.1 M HCl and analyze by HPLC.
[6]3. Oxidative Degradation:
Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.
Keep the solution at room temperature, protected from light, for 24 hours.
Expose the stock solution in a quartz cuvette to a photostability chamber (ICH Q1B guidelines) for a defined period.
Analyze by HPLC.
Frequently Asked Questions (FAQs)
Q: What are the primary safety precautions for handling 2-Bromo-4-fluoro-3-methylphenol derivatives?A: Like most halogenated phenols, these compounds should be treated as potentially hazardous. Assume they are irritants to the skin, eyes, and respiratory system. Always handle them in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Q: Are there any common impurities from the synthesis I should be aware of?A: Yes. Depending on the synthetic route, common impurities can include:
Unreacted Starting Material: For example, 4-fluoro-3-methylphenol.
Over-brominated Species: Such as 2,6-dibromo-4-fluoro-3-methylphenol.
[7]* Regioisomers: Bromination at a different position on the ring.
Your chromatographic method should be developed to resolve the main compound from these potential impurities.
Q: Can I use Gas Chromatography (GC-MS) for my analysis?A: While GC-MS is a powerful tool, phenols can be problematic. [8]The acidic nature of the hydroxyl group can cause peak tailing and adsorption onto active sites in the GC liner and column. [9]If you are not getting a good signal for your phenol, consider derivatization (e.g., silylation) to block the hydroxyl group and improve its volatility and chromatographic behavior.
References
BenchChem. (n.d.). Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds.
Vervoort, J., et al. (1992). 19F nuclear magnetic resonance as a tool to investigate microbial degradation of fluorophenols to fluorocatechols and fluoromuconates. PubMed.
Reddit. (2024). Troubleshooting halogenated phenols and anisoles in GC-MS. r/analyticalchemistry.
Shimadzu. (n.d.). eL549 Analysis of Cresol Positional Isomers by Using Shim-pack GIST Phenyl Column.
Agilent Technologies, Inc. (n.d.). Phenols and cresols Separation of isomers and aromatic alcohols on a chiral capillary column.
Chula Digital Collections. (n.d.). Improving chromatographic analysis of phenolic compounds.
Scribd. (n.d.). Halogen Fragmentation in Mass Spectrometry.
ResearchGate. (n.d.). Analysis of phenol and cresol isomers using capillary column gas chromatography.
BenchChem. (n.d.). Stability and degradation of 2-Bromo-4-(2,6-dibromophenoxy)phenol in storage.
Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy.
Unspecified Source. (n.d.).
ChemEd X. (2021). Using 19F NMR Spectra to Enhance Undergraduate Organic Teaching and Research Labs.
Chemistry LibreTexts. (2020). 16.10: Fragmentation Patterns in Mass Spectra.
Google Patents. (n.d.). CN101279896B - Preparation of 2-bromo-4-methylphenol.
ResearchGate. (n.d.). The physicochemical causes of baseline disturbances in HPLC, part I - TFA-containing eluents.
"2-Bromo-4-fluoro-3-methylphenol" vs 2-Bromo-4-fluorophenol in synthesis
An in-depth comparative analysis for researchers, synthetic chemists, and drug development professionals evaluating fluorinated bromophenols for advanced organic synthesis. Executive Summary & Structural Causality In the...
Author: BenchChem Technical Support Team. Date: April 2026
An in-depth comparative analysis for researchers, synthetic chemists, and drug development professionals evaluating fluorinated bromophenols for advanced organic synthesis.
Executive Summary & Structural Causality
In the design of complex pharmaceutical scaffolds and advanced materials, the selection of halogenated phenolic building blocks dictates both the synthetic route and the ultimate biological or physical properties of the target molecule. 2-Bromo-4-fluorophenol and its methylated analog, 2-Bromo-4-fluoro-3-methylphenol , represent two highly versatile, yet mechanistically divergent, starting materials.
As a Senior Application Scientist, I emphasize that the addition of a single methyl group at the C3 position is not merely a structural footnote—it fundamentally rewrites the molecule's reactivity profile[1]. The methyl group introduces significant steric hindrance adjacent to the hydroxyl and bromo groups, while simultaneously altering the electron density of the aromatic ring via hyperconjugation and inductive (+I) effects. This dictates the regioselectivity of subsequent electrophilic aromatic substitutions and drastically modulates the kinetics and thermodynamic requirements of O-alkylation.
Physicochemical & Reactivity Profiling
To predict the behavior of these compounds in a reactor, we must first quantify their structural and electronic differences. Table 1 summarizes the critical parameters that drive their respective synthetic utilities.
Benzofuran CNS drug scaffolds, complex heterocyclic intermediates[5].
Mechanistic Divergence in Synthetic Workflows
The presence or absence of the C3-methyl group directly dictates the necessary reaction conditions for functionalization. Unhindered 2-Bromo-4-fluorophenol readily undergoes O-alkylation under mild, aqueous biphasic conditions. In stark contrast, the sterically encumbered 2-Bromo-4-fluoro-3-methylphenol requires harsh thermal conditions and polar aprotic solvents to force the reaction to completion, but repays this energy debt by providing a crucial carbon handle for downstream cyclization and amination[5][6].
Reaction pathway divergence dictated by the C3-methyl group's steric and electronic effects.
The following protocols demonstrate the causality behind the reagent choices and establish self-validating systems to ensure high-fidelity synthesis.
Protocol A: Synthesis of Benzofuran Scaffolds via 2-Bromo-4-fluoro-3-methylphenol
Target: 1-bromo-2-(2,2-diethoxyethoxy)-5-fluoro-4-toluene (Precursor to (5-fluoro-2,3-dihydrobenzofuran-4-yl)methanamine)[5][6].
Causality Rationale: The C3-methyl group forces the O-alkylation to require high activation energy. Potassium carbonate (K₂CO₃) is selected as a mild, non-nucleophilic base to deprotonate the hindered phenol without causing side reactions. Dimethylformamide (DMF) is strictly required as a polar aprotic solvent to stabilize the transition state of the Sₙ2 substitution, compensating for the steric bulk[5].
Step-by-Step Methodology:
Preparation: In a 5L reactor, dissolve 2-bromo-4-fluoro-3-methylphenol (530 g, 2.59 mol) in 2L of anhydrous DMF.
Activation: Add K₂CO₃ (713 g, 5.17 mol) and stir for 15 minutes to initiate phenoxide formation.
Alkylation: Introduce 2-bromo-1,1-diethoxyethane (662 g, 3.36 mol) to the suspension.
Thermal Drive: Heat the reaction mixture to 120°C and maintain for 16 hours[5].
Workup: Cool to room temperature and pour the mixture into 5L of distilled water. Extract with methyl tert-butyl ether (MTBE) (4L × 3).
Purification: Wash the combined organic phase with water (4L) and brine (4L), dry over anhydrous Na₂SO₄, and concentrate under vacuum to yield the crude product (~902 g)[5].
Self-Validation Checkpoint: The reaction must be monitored via Gas Chromatography (GC) or TLC. Complete consumption of the starting phenol is mandatory before aqueous workup. Unreacted phenol will co-extract into the MTBE layer and poison the subsequent polyphosphoric acid (PPA) cyclization step. The brine wash is a critical self-validating step to break any DMF/water/MTBE emulsions, ensuring absolute phase purity.
Protocol B: Synthesis of Phenoxyacetic Acid Derivatives via 2-Bromo-4-fluorophenol
Target: 2-Bromo-4-fluorophenoxyacetic acid ethyl ester (Precursor to 3-amino-4-fluorophenol)[4].
Scientific Integrity Note: While some industrial literature[4] erroneously lists chloromethyl methyl ether (MOM-Cl) in the procedure to generate an acetic acid ethyl ester, mechanistic logic dictates that MOM-Cl yields a methoxymethyl ether[2]. To achieve the acetate ester framework described in the yields, the electrophile must be ethyl chloroacetate . The protocol below is corrected for scientific accuracy.
Causality Rationale: Lacking the C3-methyl group, the phenoxide oxygen is highly accessible. A simple aqueous biphasic system with NaOH is sufficient to drive the reaction rapidly with minimal heating.
Step-by-Step Methodology:
Preparation: In a 2L reaction flask, dissolve NaOH (74.3 g, 1.857 mol) in 675 mL of water.
Deprotonation: Add 2-Bromo-4-fluorophenol (343 g, 1.688 mol) at room temperature. The lack of steric hindrance allows immediate formation of the sodium phenoxide salt[4].
Thermal Drive: Heat the mixture mildly (approx. 60-80°C) for 1 hour[4].
Workup: Allow the mixture to cool and separate into layers. Isolate the organic layer and filter to obtain the yellow liquid product.
Self-Validation Checkpoint: The biphasic nature of this reaction allows for visual self-validation; a clean phase separation indicates successful conversion and minimal emulsion. Purity must be validated by GC (target >95%) before proceeding to downstream nitration[4]. Residual unalkylated phenol in a nitration mixture can lead to highly exothermic, uncontrolled polynitration events.
Comparative Experimental Data
To aid in scale-up and process chemistry decisions, Table 2 consolidates the quantitative operational parameters for the O-alkylation of both substrates.
Table 2: Comparative Experimental Parameters for O-Alkylation
C3-methyl steric bulk demands high thermal energy and transition-state stabilization.
Conclusion & Selection Guide
For drug development professionals, the choice between these two building blocks hinges on the target scaffold:
Select 2-Bromo-4-fluorophenol when designing linear or flexible ether-linked therapeutics, agrochemicals, or liquid crystals where rapid, high-yield functionalization of the hydroxyl group is prioritized under mild, green (aqueous) conditions.
Select 2-Bromo-4-fluoro-3-methylphenol when the target requires a rigidized heterocyclic core (such as a benzofuran). While the initial O-alkylation requires harsher conditions due to steric penalty, the C3-methyl group is an indispensable functional handle that can be subsequently brominated and aminated to build complex CNS-active pharmacophores.
A Comparative Analysis of the Bioactivity of 2-Bromo-4-fluoro-3-methylphenol Derivatives
In the landscape of modern drug discovery, halogenated phenols have emerged as a class of compounds with significant therapeutic potential. Their unique electronic and lipophilic properties, conferred by halogen substitu...
Author: BenchChem Technical Support Team. Date: April 2026
In the landscape of modern drug discovery, halogenated phenols have emerged as a class of compounds with significant therapeutic potential. Their unique electronic and lipophilic properties, conferred by halogen substituents, often lead to enhanced biological activity. This guide provides a comprehensive comparative analysis of the potential bioactivities of derivatives of "2-Bromo-4-fluoro-3-methylphenol," a scaffold of increasing interest. While direct comparative studies on derivatives of this specific molecule are nascent, this analysis is built upon the extensive body of research on related bromophenol compounds, providing a predictive framework for researchers, scientists, and drug development professionals.
The 2-Bromo-4-fluoro-3-methylphenol Scaffold: A Platform for Diverse Bioactivity
The parent compound, 2-Bromo-4-fluoro-3-methylphenol, presents a unique combination of substituents on the phenol ring, each contributing to its potential biological profile. The phenolic hydroxyl group is a key pharmacophore, often involved in hydrogen bonding with biological targets. The bromine atom can participate in halogen bonding and increases lipophilicity, which can enhance membrane permeability.[1] The fluorine atom is known to improve metabolic stability and can modulate the acidity of the phenolic proton. The methyl group provides a site for steric interactions and can influence the overall electronic properties of the ring.
Derivatization of this scaffold offers the potential to fine-tune its biological activity, selectivity, and pharmacokinetic properties. This guide will explore the projected bioactivities of hypothetical, yet synthetically accessible, derivatives, drawing parallels from experimentally validated data on structurally related bromophenols.
Comparative Bioactivity Analysis
The primary bioactivities associated with bromophenol derivatives include anticancer, antimicrobial, antioxidant, and enzyme inhibitory effects.[2][3][4]
Anticancer Activity
Bromophenols have demonstrated significant cytotoxicity against various cancer cell lines.[5] The proposed mechanism often involves the induction of apoptosis and the inhibition of key signaling pathways crucial for cancer cell proliferation.
Hypothetical Derivatives and Their Predicted Anticancer Potential:
Derivative ID
Modification from Parent Scaffold
Predicted Anticancer Activity
Rationale and Supporting Evidence from Related Compounds
BFMP-1
Etherification of the phenolic -OH with a benzyl group
Moderate to High
Etherification can increase lipophilicity, potentially enhancing cell membrane penetration. However, some studies suggest that a free phenolic hydroxyl group is crucial for potent activity.
BFMP-2
Esterification of the phenolic -OH with an acetyl group
Moderate
Acetylation can serve as a prodrug strategy, with the ester being hydrolyzed in vivo to release the active phenol. Acetylated bromophenols have shown anticancer activity.[2]
BFMP-3
Introduction of a second bromine atom at position 6
High
Increased bromination is often correlated with enhanced cytotoxicity. The presence of multiple bromine atoms can increase the compound's ability to induce oxidative stress in cancer cells.
BFMP-4
Suzuki-Miyaura coupling at the bromine position with a phenyl group
Moderate to High
This modification significantly alters the molecular architecture. Arylated phenols can exhibit potent and selective anticancer activity by interacting with different biological targets.[6]
Supporting Experimental Data from Related Bromophenol Derivatives:
The disruption of microbial cell membranes and inhibition of essential enzymes are key mechanisms behind the antimicrobial action of phenolic compounds.[7] The lipophilicity conferred by bromine and other alkyl or aryl substituents plays a crucial role in this activity.
Hypothetical Derivatives and Their Predicted Antimicrobial Potential:
Derivative ID
Modification from Parent Scaffold
Predicted Antimicrobial Activity
Rationale and Supporting Evidence from Related Compounds
BFMP-5
Introduction of a long alkyl chain (e.g., hexyl) via etherification
High
Increased alkyl chain length generally enhances antimicrobial activity up to a certain point due to improved interaction with the lipid bilayer of bacterial membranes.[7]
BFMP-6
Introduction of a nitro group at position 6
Moderate to High
The nitro group can enhance the antimicrobial properties of phenolic compounds.
BFMP-7
Dimerization through an ether linkage
High
Dimeric bromophenols have shown potent antimicrobial activity.
Supporting Experimental Data from Related Phenolic Derivatives:
The ability of phenols to act as antioxidants is attributed to their capacity to donate a hydrogen atom from their hydroxyl group to scavenge free radicals. The substitution pattern on the aromatic ring can significantly influence this activity.
Hypothetical Derivatives and Their Predicted Antioxidant Potential:
Derivative ID
Modification from Parent Scaffold
Predicted Antioxidant Activity
Rationale and Supporting Evidence from Related Compounds
BFMP-8
Demethylation (if a methoxy precursor is used) to yield a catechol
High
The presence of a second hydroxyl group, particularly in an ortho or para position, significantly enhances antioxidant activity.[4]
BFMP-9
Introduction of a bulky alkyl group (e.g., tert-butyl) at position 6
Moderate
Bulky groups adjacent to the hydroxyl group can sterically hinder its ability to donate a hydrogen atom, potentially reducing antioxidant activity.
Supporting Experimental Data from Related Bromophenol Derivatives:
Bromophenol derivatives have been identified as potent inhibitors of various enzymes, including protein tyrosine phosphatase 1B (PTP1B), which is a key target in the treatment of diabetes and obesity.[4][10]
Hypothetical Derivatives and Their Predicted PTP1B Inhibitory Potential:
Derivative ID
Modification from Parent Scaffold
Predicted PTP1B Inhibition
Rationale and Supporting Evidence from Related Compounds
BFMP-10
Dimerization to form a biphenyl structure
High
Biphenyl and related multi-ring structures can provide a larger surface area for interaction with the active site of enzymes.
BFMP-11
Introduction of a carboxylic acid group
Moderate to High
The carboxylic acid group can form additional hydrogen bonds and electrostatic interactions with amino acid residues in the enzyme's active site.
Supporting Experimental Data from Related Bromophenol Derivatives:
This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.
Protocol:
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.
Reaction Mixture: In a 96-well plate, add 100 µL of the test compound at various concentrations to 100 µL of the DPPH solution.
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
Absorbance Measurement: Measure the absorbance at 517 nm.
Calculation: Calculate the percentage of DPPH radical scavenging activity.
Visualizing Molecular Pathways and Workflows
Apoptosis Induction Pathway
Caption: Proposed pathway for apoptosis induction by bromophenol derivatives.
Experimental Workflow for Bioactivity Screening
Caption: General workflow for the synthesis and bioactivity screening of derivatives.
Conclusion and Future Directions
The 2-Bromo-4-fluoro-3-methylphenol scaffold holds considerable promise as a template for the design of novel bioactive compounds. By leveraging the established structure-activity relationships of the broader bromophenol class, researchers can rationally design derivatives with enhanced potency and selectivity for various therapeutic targets. The comparative analysis presented in this guide, though based on extrapolation from related compounds, provides a solid foundation for initiating such drug discovery programs. Future research should focus on the synthesis and systematic biological evaluation of a library of 2-Bromo-4-fluoro-3-methylphenol derivatives to validate these predictions and uncover new therapeutic leads.
References
Dong, H., et al. (2022). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Antioxidants, 11(4), 748. Available at: [Link]
Pérez, M. J., et al. (2024). Antioxidant and Anti-inflammatory Effects of Marine Phlorotannins and Bromophenols Supportive of Their Anticancer Potential. Nutrition Reviews. Available at: [Link]
Kawakami, Y., et al. (2010). Structure--Antimicrobial Activity Relationship Comparing a New Class of Antimicrobials, Silanols, to Alcohols and Phenols. Defence Science and Technology Organisation. Available at: [Link]
Cabrita, A. R. J., et al. (2024). Bromophenols in Red Algae: Exploring the Chemistry and Uncovering Biological Benefits of These Unknown Compounds. Marine Drugs, 22(11), 481. Available at: [Link]
Liu, M., et al. (2011). Bromophenols in Marine Algae and Their Bioactivities. Marine Drugs, 9(7), 1273-1292. Available at: [Link]
Stankovic, M., et al. (2022). Anticancer Activities of Marine-Derived Phenolic Compounds and Their Derivatives. Marine Drugs, 20(3), 169. Available at: [Link]
Pinheiro, A. M., et al. (2018). Semisynthetic Phenol Derivatives Obtained from Natural Phenols: Antimicrobial Activity and Molecular Properties. Journal of Agricultural and Food Chemistry, 66(1), 103-112. Available at: [Link]
Kudryavtsev, D. S., et al. (2021). Obtaining substituted phenol derivatives with potential antimicrobial activity. Voprosy Khimii i Khimicheskoi Tekhnologii, (4), 38-45. Available at: [Link]
Hussain, T., et al. (2022). Preventing Microbial Infections with Natural Phenolic Compounds. Antibiotics, 11(11), 1526. Available at: [Link]
Bouarab-Chibane, L., et al. (2019). Antibacterial Properties of Polyphenols: Characterization and QSAR (Quantitative Structure–Activity Relationship) Models. Frontiers in Microbiology, 10, 829. Available at: [Link]
Liu, M., et al. (2011). Bromophenols in Marine Algae and Their Bioactivities. Marine Drugs, 9(7), 1273-1292. Available at: [Link]
Sun, W., et al. (2012). Design, Synthesis, and Biological Evaluation of Bromophenol Derivatives as Protein Tyrosine Phosphatase 1B Inhibitors. Journal of Medicinal Chemistry, 55(11), 5228-5236. Available at: [Link]
A Comprehensive Guide to 2-Bromo-4-fluoro-3-methylphenol in Modern Synthesis: Performance, Reactivity, and Cross-Coupling Benchmarks Against Halogenated Phenols
Polyhalogenated phenols are indispensable building blocks in modern drug discovery and agrochemical development. The strategic placement of different halogens on an aromatic ring allows chemists to perform sequential, si...
Author: BenchChem Technical Support Team. Date: April 2026
Polyhalogenated phenols are indispensable building blocks in modern drug discovery and agrochemical development. The strategic placement of different halogens on an aromatic ring allows chemists to perform sequential, site-selective functionalizations. Among these advanced intermediates, 2-Bromo-4-fluoro-3-methylphenol (CAS: 220901-60-0) stands out due to its unique thermodynamic properties and structural orthogonality.
This guide objectively evaluates the performance of 2-Bromo-4-fluoro-3-methylphenol against other halogenated alternatives, detailing the causality behind its reactivity and providing self-validating experimental protocols for its application.
Structural & Electronic Profiling: The Causality of Reactivity
The utility of 2-Bromo-4-fluoro-3-methylphenol in complex synthesis is governed by two primary factors: precise bond dissociation energies (BDEs) and localized steric shielding.
Thermodynamic Orthogonality (BDEs): The carbon-fluorine (C-F) bond exhibits exceptional strength, with a BDE exceeding 480 kJ/mol ([1]). In stark contrast, the carbon-bromine (C-Br) bond is significantly weaker, with a BDE of approximately 305 kJ/mol ([2]). This ~175 kJ/mol energy differential provides a self-validating thermodynamic barrier. Under standard cross-coupling conditions, transition metal catalysts (like Pd or Ni) will exclusively undergo oxidative addition at the C-Br bond, leaving the C-F bond completely intact.
Steric and Electronic Modulation: The methyl group at the C3 position introduces critical steric bulk. Positioned directly between the bromine (C2) and fluorine (C4) atoms, this methyl group modulates the trajectory of incoming electrophiles and bulky metal-ligand complexes. This shielding reduces off-target reactions and alters the reactivity profile compared to unhindered analogs ([3][4]).
Fig 1. Divergent reactivity pathways of 2-Bromo-4-fluoro-3-methylphenol in synthetic workflows.
Comparative Performance Data
When designing a synthetic route, selecting the correct halogenated phenol is critical to avoid competitive side reactions. The table below summarizes the quantitative and qualitative performance metrics of 2-Bromo-4-fluoro-3-methylphenol against common alternatives.
Compound
C-X Bond Dissociation Energy (BDE)
Chemoselectivity in Cross-Coupling
Steric Profile
Primary Application
2-Bromo-4-fluoro-3-methylphenol
C-Br: ~305 kJ/molC-F: >480 kJ/mol
Excellent (Orthogonal C-Br vs C-F)
Moderate (C3-Methyl shielding)
Benzofuran precursors, Agrochemicals
2-Bromo-4-chlorophenol
C-Br: ~305 kJ/molC-Cl: ~360 kJ/mol
Moderate (Potential C-Cl insertion under harsh conditions)
Low (Unshielded C3)
General biaryl synthesis
4-Fluoro-3-methylphenol
C-F: >480 kJ/mol
Poor (Requires pre-activation/halogenation)
Low
Starting material for bromination
2,4-Dibromophenol
C-Br: ~305 kJ/mol (both sites)
Poor (Non-selective di-coupling)
Low
Symmetrical cross-coupling
Experimental Methodologies
To ensure scientific integrity, the following protocols are designed as self-validating systems, explaining the causality behind each procedural step.
This workflow demonstrates the selective functionalization of the phenolic hydroxyl group without disturbing the halogen atoms. This is a critical step in synthesizing (5-fluoro-2,3-dihydrobenzofuran-4-yl)methanamine, a highly valued pharmaceutical intermediate ([5][6]).
Causality: K₂CO₃ is a mild inorganic base. It is sufficiently basic to deprotonate the phenol (pKa ~9.5) to its highly nucleophilic phenoxide form, but mild enough to prevent the base-catalyzed degradation (e.g., E2 elimination) of the incoming aliphatic electrophile.
Electrophile Addition: Add 2-bromo-1,1-diethoxyethane (1.3 equiv) dropwise to the mixture.
Thermal Activation: Heat the reaction mixture to 120°C for 16 hours.
Causality: The elevated temperature overcomes the activation energy required for the S_N2 displacement of the aliphatic bromide. Because the C-Br and C-F bonds on the aromatic ring require a transition metal catalyst to break under these conditions, they remain entirely inert.
Self-Validating Workup: Cool the system to room temperature. Quench the reaction by pouring it into water, and extract with methyl tert-butyl ether (MTBE). Wash the combined organic layers extensively with brine (3x volume).
Causality: DMF is highly polar and water-soluble, but residual amounts can cause severe emulsions during extraction. Repeated brine washing effectively partitions the DMF into the aqueous phase, ensuring the isolated intermediate is of high purity for downstream cross-coupling.
Fig 2. Step-by-step O-alkylation workflow for 2-Bromo-4-fluoro-3-methylphenol derivatization.
Once the hydroxyl group is protected (or alkylated as in Protocol A), the compound can undergo site-selective C-C bond formation.
Catalyst Activation: Combine the O-alkylated 2-bromo-4-fluoro-3-methylphenol derivative (1.0 equiv), an arylboronic acid (1.2 equiv), and Pd(dppf)Cl₂ (0.05 equiv) in a degassed 1,4-dioxane/water mixture (4:1 v/v).
Base Addition: Add Sodium Carbonate (Na₂CO₃, 2.5 equiv).
Causality: The aqueous base is essential for the transmetalation step. It coordinates with the boronic acid to form a reactive, electron-rich boronate complex, which readily transfers the aryl group to the palladium center.
Reflux & Monitoring: Heat the mixture to 90°C. Monitor the consumption of the starting material via TLC (Hexanes/EtOAc).
Causality: The catalytic cycle selectively targets the weaker C-Br bond (~305 kJ/mol) for oxidative addition. The >480 kJ/mol C-F bond acts as a thermodynamic wall, preventing over-coupling and ensuring a mono-arylated product.
Conclusion
Compared to mixed chloro/bromo phenols which can suffer from competitive metal insertion under harsh conditions, 2-Bromo-4-fluoro-3-methylphenol offers unparalleled chemoselectivity. Its predictable reactivity profile—governed by precise bond dissociation energies and localized steric shielding—makes it an optimal starting material for constructing complex biaryl and benzofuran scaffolds in modern drug development.
References
Energetics of C-F, C-Cl, C-Br, and C-I bonds in 2-haloethanols. Enthalpies of formation of XCH2CH2OH (X = F, Cl, Br, I) compounds and of the 2-hydroxyethyl radical
ResearchGate[Link]
Preparation method of (5-fluoro-2,3-dihydrobenzofuran-4-yl)methanamine or its salt, and intermediates thereof (US20220298129A1)
A Senior Application Scientist's Guide to In Vitro Assay Validation for Novel Compounds Derived from 2-Bromo-4-fluoro-3-methylphenol
In the landscape of modern drug discovery, the journey from a promising chemical scaffold to a viable therapeutic candidate is both arduous and exacting. For researchers working with novel compounds derived from the vers...
Author: BenchChem Technical Support Team. Date: April 2026
In the landscape of modern drug discovery, the journey from a promising chemical scaffold to a viable therapeutic candidate is both arduous and exacting. For researchers working with novel compounds derived from the versatile starting material, 2-Bromo-4-fluoro-3-methylphenol, rigorous in vitro assay validation is not merely a procedural step; it is the bedrock upon which the entire preclinical data package is built. This guide provides an in-depth, experience-driven framework for designing and executing robust in vitro validation studies, ensuring the scientific integrity and reproducibility of your findings. We will delve into the causality behind experimental choices, present detailed protocols, and objectively compare the performance of these novel derivatives against established alternatives, supported by experimental data.
The Imperative of Self-Validating Systems in Assay Development
Before we immerse ourselves in specific protocols, it is crucial to internalize the concept of a self-validating system. An assay should not just generate data; it must be designed to inherently question and confirm the validity of that data. This is achieved through the judicious inclusion of positive and negative controls, reference compounds, and orthogonal validation methods. For every experiment, you should be able to confidently answer: "How do I know this result is real and not an artifact?" This principle is the cornerstone of trustworthy and authoritative research that stands up to scrutiny.[1]
I. Foundational Cytotoxicity Profiling: The First Litmus Test
The initial characterization of any novel compound library invariably begins with an assessment of its cytotoxic potential. This not only provides a preliminary indication of therapeutic window but also informs the concentration ranges for subsequent, more specific assays. Misinterpretation of cytotoxicity data can lead to the premature termination of a promising lead or, conversely, the costly progression of a toxic compound.
A. The MTT Assay: A Measure of Metabolic Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[2] In metabolically active cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[2]
Experimental Protocol: MTT Cytotoxicity Assay
Cell Seeding: Seed a 96-well plate with your chosen cancer or normal cell line at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
Compound Treatment: Prepare serial dilutions of your 2-Bromo-4-fluoro-3-methylphenol derivatives and a reference cytotoxic agent (e.g., Doxorubicin) in the appropriate cell culture medium. Add the compounds to the cells and incubate for 24-72 hours.
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
B. LDH Release Assay: Assessing Membrane Integrity
As an orthogonal validation method to the MTT assay, the Lactate Dehydrogenase (LDH) release assay measures cytotoxicity by quantifying the amount of LDH released from damaged cells into the culture medium.[2] This provides a more direct measure of cell membrane integrity.[3]
Experimental Protocol: LDH Release Assay
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant.
LDH Reaction: Use a commercially available LDH cytotoxicity assay kit and follow the manufacturer's instructions. This typically involves adding the supernatant to a reaction mixture containing a tetrazolium salt.
Absorbance Reading: Measure the absorbance at the recommended wavelength (usually 490 nm).
Data Analysis: Calculate the percentage of LDH release relative to a positive control (cells lysed with a detergent) and determine the EC50 value.
Comparative Analysis and Data Interpretation
A critical aspect of this initial screen is to compare the cytotoxic profiles of your novel derivatives against a well-characterized cytotoxic agent.
Note: The provided reference for derivatives 5a and 5b focuses on antibacterial activity, highlighting the diverse potential of this scaffold. For a direct cytotoxicity comparison, these compounds would need to be tested in relevant cancer cell lines.
A key takeaway here is the importance of context. A compound with potent cytotoxicity against a cancer cell line might be a promising oncology candidate, whereas cytotoxicity against a normal cell line could indicate a liability.
II. Target-Based Validation: Enzyme Inhibition Assays
Many derivatives of phenolic compounds exhibit their biological effects through the inhibition of specific enzymes.[5][6] For compounds derived from 2-Bromo-4-fluoro-3-methylphenol, potential targets could include kinases, phosphatases, or cholinesterases, given the known activities of bromophenol derivatives.[7]
A. Principles of Enzyme Inhibition Assays
Enzyme inhibition assays are designed to determine the ability of a compound to reduce the activity of a specific enzyme. The potency of an inhibitor is typically expressed as its IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%. Further kinetic studies can elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).[8]
Experimental Workflow: General Enzyme Inhibition Assay
Caption: A generalized workflow for a typical enzyme inhibition assay.
B. Case Study: Alkaline Phosphatase Inhibition
A recent study on derivatives of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide, which shares the core structure of our topic, investigated their potential as alkaline phosphatase inhibitors.[4]
Reagent Preparation: Prepare solutions of human alkaline phosphatase, p-nitrophenyl phosphate (pNPP) as the substrate, and your test compounds in an appropriate buffer (e.g., Tris-HCl).
Assay Setup: In a 96-well plate, add the enzyme and varying concentrations of your test compounds. Include a positive control inhibitor (e.g., L-p-Bromotetramisole).
Pre-incubation: Incubate the plate for 15-30 minutes at room temperature.
Reaction Initiation: Add the pNPP substrate to all wells to start the reaction.
Signal Detection: Measure the increase in absorbance at 405 nm, which corresponds to the formation of the product, p-nitrophenol.
Data Analysis: Calculate the rate of reaction and the percentage of inhibition for each compound concentration to determine the IC50 value.
This comparative data demonstrates that while the novel derivatives show promising inhibitory activity, they are less potent than the standard inhibitor. This provides a crucial benchmark for further lead optimization efforts.
III. Assessing Antioxidant Potential: A Common Attribute of Phenolic Compounds
Phenolic compounds are well-known for their antioxidant properties.[9][10][11] Therefore, evaluating the antioxidant capacity of novel derivatives of 2-Bromo-4-fluoro-3-methylphenol is a logical step in their characterization.
A. DPPH Radical Scavenging Assay
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and straightforward method to assess the free radical scavenging activity of compounds.[10][11] The purple DPPH radical is reduced by an antioxidant to a colorless or yellowish compound, and the change in absorbance is measured.
Experimental Protocol: DPPH Assay
Reagent Preparation: Prepare a stock solution of DPPH in methanol and solutions of your test compounds and a standard antioxidant (e.g., Ascorbic Acid, BHT) at various concentrations.[12][13]
Reaction Mixture: In a 96-well plate, add the DPPH solution to each well, followed by the test compounds or standards.
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
Absorbance Measurement: Measure the absorbance at 517 nm.
Data Analysis: Calculate the percentage of radical scavenging activity and determine the IC50 value.
B. Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[11][12] This reduction results in the formation of a colored complex, and the intensity of the color is proportional to the antioxidant capacity.
Note: The table presents data for natural product extracts as illustrative examples of how to report antioxidant activity. Novel derivatives of 2-Bromo-4-fluoro-3-methylphenol should be compared against standard antioxidants like Ascorbic Acid or BHT.
IV. Structuring Your Validation Narrative: Beyond the Data
The ultimate goal of this guide is to empower you to construct a compelling and scientifically sound narrative around your in vitro data. This involves not just presenting the results but also demonstrating a deep understanding of the underlying principles and the limitations of each assay.
Logical Flow for a Comparison Guide:
Caption: A logical structure for a comprehensive comparison guide.
Conclusion: From Rigorous Validation to Confident Progression
The in vitro validation of novel compounds derived from 2-Bromo-4-fluoro-3-methylphenol is a multifaceted process that demands meticulous planning, precise execution, and insightful interpretation. By employing a suite of validated, orthogonal assays and benchmarking against appropriate reference compounds, researchers can build a robust data package that instills confidence in their findings. This guide has provided a framework and detailed protocols for key assays, but it is the underlying principles of scientific integrity and self-validating systems that will ultimately ensure the success of your drug discovery endeavors. The journey from bench to bedside is long, but it begins with trustworthy and reproducible in vitro data.
References
National Center for Biotechnology Information. "Assay Guidance Manual." [Link]
Springer Nature Experiments. "Phenolic Compounds and In Vitro Antioxidant Activity." [Link]
BIO Web of Conferences. "Antioxidant activity of wine assessed by different in vitro methods." [Link]
ResearchGate. "In vitro antioxidant activity and phenolic contents in methanol extracts from medicinal plants." [Link]
CABI Digital Library. "Quantification of total phenolic compound and in vitro antioxidant potential of fruit peel extracts." [Link]
PMC. "In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus." [Link]
PubMed. "A study on reference standard for cytotoxicity assay of biomaterials." [Link]
MDPI. "Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models." [Link]
MedCrave online. "Effectiveness of enzyme inhibitors in biomedicine and pharmacotherapy." [Link]
ResearchGate. "FDA-approved molecularly targeted enzyme inhibitor agents for the treatment of cancer." [Link]
PubMed. "Synthesis and Biological Activity of Some Bromophenols and Their Derivatives Including Natural Products." [Link]
Preprints.org. "Comparative Analysis of Cytotoxicity Assays, from Traditional to Modern Approaches." [Link]
PMC. "Enzymes as Targets for Drug Development II." [Link]
PubMed. "Synthesis and in vitro biological evaluation of fluoro-substituted-4-phenyl-1,2,3,6-tetrahydropyridines as monoamine oxidase B substrates." [Link]
ResearchGate. "synthesis and biological activity of brominated phenols with lactamomethyl moieties -natural compounds analogues." [Link]
MDPI. "Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies." [Link]
A Comparative Guide to the Reactivity of 2-Bromo-4-fluoro-3-methylphenol and its Chloro-Analog in Cross-Coupling Reactions
Executive Summary In the synthesis of complex molecular architectures for pharmaceutical and materials science applications, the choice of aryl halide starting material is a critical parameter that dictates reaction effi...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the synthesis of complex molecular architectures for pharmaceutical and materials science applications, the choice of aryl halide starting material is a critical parameter that dictates reaction efficiency, catalyst selection, and overall cost-effectiveness. This guide provides an in-depth comparison of the reactivity of 2-Bromo-4-fluoro-3-methylphenol and its corresponding chloro-analog, 2-Chloro-4-fluoro-3-methylphenol. Based on fundamental principles of organometallic chemistry and extensive literature precedents for analogous systems, we establish that the bromo-derivative is the significantly more reactive and versatile coupling partner in palladium-catalyzed cross-coupling reactions. This enhanced reactivity is a direct consequence of the lower carbon-halogen bond dissociation energy of the C-Br bond compared to the C-Cl bond, which facilitates the rate-determining oxidative addition step of the catalytic cycle.[1] Consequently, reactions involving 2-bromo-4-fluoro-3-methylphenol typically proceed under milder conditions, with lower catalyst loadings, and often result in higher yields compared to its chloro-counterpart.
Introduction: A Profile of Two Key Building Blocks
2-Bromo-4-fluoro-3-methylphenol and 2-Chloro-4-fluoro-3-methylphenol are highly functionalized aromatic building blocks. Their utility stems from the strategic placement of substituents that allow for precise molecular elaboration:
Phenolic Hydroxyl Group: A versatile handle for etherification, esterification, or as a directing group in electrophilic aromatic substitution.
Fluorine Substituent: Often incorporated to modulate pharmacokinetic properties in drug candidates, such as metabolic stability and binding affinity.
Methyl Group: Provides steric influence and can impact molecular conformation.
Halogen (Br or Cl): The key reactive site for carbon-carbon and carbon-heteroatom bond formation via transition metal catalysis.
While structurally similar, the seemingly minor substitution of bromine for chlorine has profound implications for the chemical reactivity at the C-X bond, particularly in the context of palladium-catalyzed cross-coupling reactions.
Fundamental Principles Governing Reactivity
The disparate reactivity between aryl bromides and aryl chlorides is rooted in their intrinsic chemical properties. Understanding these factors is essential for rational reaction design and troubleshooting.
Carbon-Halogen Bond Dissociation Energy (BDE)
The rate-determining step in many palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, is the oxidative addition of the aryl halide to the low-valent palladium catalyst.[1][2] This step involves the cleavage of the carbon-halogen (C-X) bond. The BDE for aryl halides follows the trend: C-F > C-Cl > C-Br > C-I.[1]
Bond
Typical Dissociation Energy (kcal/mol)
Implication for Reactivity
C-Br
~84
Weaker bond, more readily cleaved in oxidative addition.
C-Cl
~96
Stronger bond, requires more energy to break, leading to slower oxidative addition.
This difference in BDE is the primary reason why the general reactivity order for aryl halides in cross-coupling is Ar-I > Ar-Br > Ar-Cl >> Ar-F.[1] Therefore, 2-bromo-4-fluoro-3-methylphenol is predicted to undergo oxidative addition to a Pd(0) center much more readily than its chloro-analog.
Electronic and Steric Effects
The substituents on the aromatic ring—fluoro, methyl, and hydroxyl groups—collectively influence the electron density of the ring and the steric environment around the C-X bond. In this specific substitution pattern, the electronic differences between the bromo- and chloro-analogs are subtle and secondary to the dominant BDE effect. Both are ortho to the hydroxyl and methyl groups, creating a sterically similar environment. Thus, the BDE remains the key differentiator.
Comparative Performance in Palladium-Catalyzed Cross-Coupling Reactions
While direct head-to-head comparative yield data for these specific molecules is not extensively reported in the literature, we can construct a robust predictive comparison based on well-established trends for similar substrates.[3][4]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, valued for its functional group tolerance and the commercial availability of a vast array of boronic acids and their derivatives.[2][5]
Reactivity Comparison:
Aryl bromides are standard, highly reliable substrates for Suzuki couplings.[6] They typically react under a wide range of conditions with standard palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and simple phosphine ligands (e.g., PPh₃). In contrast, aryl chlorides are notoriously less reactive and often require more specialized, electron-rich, and sterically hindered phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands to facilitate the challenging oxidative addition step.[7]
Feature
2-Bromo-4-fluoro-3-methylphenol
2-Chloro-4-fluoro-3-methylphenol
Rationale
Catalyst System
Standard Pd sources (e.g., Pd(OAc)₂) with common phosphine ligands (e.g., PPh₃, P(t-Bu)₃).
Requires more advanced, electron-rich, bulky phosphine ligands (e.g., XPhos) or precatalysts.[8]
The higher C-Cl bond strength necessitates a more electron-rich and reactive catalyst to promote oxidative addition.
Reaction Temp.
Typically 80-100 °C.
Often requires higher temperatures (100-120 °C) or microwave irradiation.
Overcoming the higher activation energy of C-Cl bond cleavage requires more thermal energy.
Reaction Time
Generally faster (1-12 h).
Typically slower (12-24 h).
The rate of oxidative addition is significantly slower for the aryl chloride.[9]
Predicted Yield
High
Moderate to High (highly dependent on optimized conditions)
The bromo-analog is more likely to proceed to completion with fewer side reactions.
To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the aryl halide, phenylboronic acid, palladium catalyst, phosphine ligand, and potassium carbonate.
Evacuate and backfill the tube with the inert gas three times.
Add the degassed 1,4-dioxane and water via syringe.
Seal the tube and place it in a preheated oil bath at 100 °C.
Stir the reaction vigorously for 12 hours.
Monitor the reaction progress by TLC or LC-MS by taking small aliquots.
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel.
Diagram: Suzuki-Miyaura Catalytic Cycle
Caption: The Buchwald-Hartwig amination cycle. Activating Ar-Cl for the initial oxidative addition is a key challenge.
Proposed Workflow for Head-to-Head Experimental Comparison
To empirically validate the predicted reactivity difference, we propose the following experimental workflow. This design allows for a direct, side-by-side comparison under identical conditions, providing unambiguous data on relative reaction rates.
Caption: Workflow for a direct kinetic comparison of the bromo- and chloro-analogs in a cross-coupling reaction.
Conclusion and Practical Recommendations
For researchers, scientists, and drug development professionals, the practical implications are clear:
For Versatility and High Success Rate: 2-Bromo-4-fluoro-3-methylphenol is the superior choice. It is compatible with a broader range of standard catalytic systems and is more likely to provide high yields under milder conditions.
For Cost-Sensitive, Large-Scale Synthesis: The chloro-analog may be considered due to the lower cost of aryl chlorides. However, this initial cost saving must be weighed against the potentially higher cost of specialized ligands and catalysts, longer reaction times, and more intensive process optimization required to achieve acceptable yields.
Method Development: When developing a new synthetic route, beginning with the bromo-analog is advisable to quickly establish proof-of-concept. The more challenging chloro-analog can be investigated later if the route shows promise for scale-up.
By understanding the intrinsic reactivity differences outlined in this guide, chemists can make more informed decisions in the design and execution of synthetic routes, ultimately accelerating the discovery and development of new chemical entities.
References
BenchChem. (2025). A Comparative Guide to the Reactivity of Ethyl 2-Bromo-4-methoxybenzoate and Other Aryl Halides in Cross-Coupling Reactions.
RSC Publishing. (n.d.). Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step. Inorganic Chemistry Frontiers.
ResearchGate. (n.d.). Comparison of reactivity of different aryl halides.
BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4'-fluoro-3'-methylbenzophenone.
BenchChem. (2025). Application Notes and Protocols: Buchwald-Hartwig Amination of 2-(4-Bromo-3-methoxyphenyl)acetonitrile.
WuXi AppTec. (n.d.). Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
National Center for Biotechnology Information. (n.d.). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. PMC.
Tokyo Chemical Industry Co., Ltd. (n.d.). TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand.
ResearchGate. (n.d.). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions.
National Center for Biotechnology Information. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. PMC.
ACS Publications. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry.
Biological activity of fluorinated vs non-fluorinated "2-Bromo-3-methylphenol"
Biological Activity of Fluorinated vs. Non-Fluorinated 2-Bromo-3-methylphenol: A Comparative Guide for Drug Development Executive Summary In modern medicinal chemistry, 2-Bromo-3-methylphenol (CAS 22061-78-5) serves as a...
Author: BenchChem Technical Support Team. Date: April 2026
Biological Activity of Fluorinated vs. Non-Fluorinated 2-Bromo-3-methylphenol: A Comparative Guide for Drug Development
Executive Summary
In modern medicinal chemistry, 2-Bromo-3-methylphenol (CAS 22061-78-5) serves as a highly versatile halogenated phenolic building block. It is frequently utilized in the synthesis of complex bioactive molecules, ranging from MTHFD2 inhibitors for oncology to synthetic analogs of marine bromophenols targeting metabolic diseases 12. However, the wild-type (non-fluorinated) scaffold often suffers from pharmacokinetic liabilities, specifically rapid Phase I metabolism via CYP450-mediated aromatic oxidation.
By introducing a fluorine atom to the scaffold (e.g., 2-bromo-4-fluoro-3-methylphenol), drug developers can leverage the "fluorine effect." This strategic substitution modulates the molecule's pKa, enhances lipophilicity, and sterically blocks metabolic hotspots without significantly increasing steric bulk, thereby drastically altering its biological activity and target engagement profile 3.
Physicochemical & Pharmacokinetic Profiling
To objectively compare the performance of the standard scaffold against its fluorinated counterpart, we must first analyze the fundamental physicochemical shifts induced by the highly electronegative fluorine atom.
Minimal size increase (van der Waals radius of F is 1.47 Å vs H at 1.20 Å) maintains native receptor fit.
Lipophilicity (XLogP3)
2.60
~2.95
Fluorine's hydrophobicity enhances membrane permeability and passive cellular uptake.
Phenolic pKa
~8.5
~7.8
Inductive electron withdrawal by fluorine stabilizes the phenoxide anion, increasing the fraction of ionized species at physiological pH (7.4) for stronger ionic target interactions.
CYP450 Intrinsic Clearance
High (>50 µL/min/mg)
Low (<15 µL/min/mg)
The strong C-F bond (~116 kcal/mol) resists oxidative cleavage compared to the weaker C-H bond (~99 kcal/mol).
Target Binding Affinity
Baseline (1x)
Enhanced (~3-5x)
Fluorine enables orthogonal multipolar interactions (C-F···C=O) within the protein active site.
Mechanistic Pathway of Fluorination
The logical relationship between structural modification and biological outcome is visualized below. The substitution directly dictates the metabolic fate of the pharmacophore.
Impact of fluorination on the physicochemical and metabolic profile of the scaffold.
Comparative Biological Activity
When utilized as a core pharmacophore, the biological activity of 2-bromo-3-methylphenol derivatives diverges significantly upon fluorination:
Enzyme Inhibition (e.g., PTP1B & α-Glucosidase): Marine-derived bromophenols are heavily investigated for their antidiabetic properties 2. Fluorinating the 2-bromo-3-methylphenol building block lowers the pKa of the hydroxyl group. In the active site of Protein Tyrosine Phosphatase 1B (PTP1B), this results in a tighter ionic bridge with the catalytic arginine residue, often shifting the IC50 from the micromolar to the nanomolar range.
Antimicrobial Efficacy: Halogenated phenols disrupt bacterial cell membranes. The increased lipophilicity (higher LogP) of the fluorinated analog allows for superior partitioning into the lipid bilayer of Gram-positive bacteria, effectively lowering the Minimum Inhibitory Concentration (MIC) compared to the non-fluorinated standard.
This protocol determines if the C-F substitution successfully protects the phenol from rapid hepatic clearance.
Preparation of Reaction Mixture : Combine Human Liver Microsomes (HLM) at 0.5 mg/mL protein concentration with 1 µM of the test compound in 100 mM potassium phosphate buffer (pH 7.4).
Causality: Utilizing pH 7.4 mimics physiological blood conditions, ensuring the ionization state of the phenol accurately reflects in vivo behavior.
Internal Validation Controls : Spike the mixture with 1 µM Verapamil (known high-clearance control) and 1 µM Warfarin (known low-clearance control).
Self-Validation: If Verapamil is not rapidly degraded (>80% clearance at 30 mins), the HLM batch is metabolically compromised or the cofactor is inactive. The assay must automatically be rejected, ensuring zero false-positive stability data.
Initiation via Cofactor : Pre-warm the mixture to 37°C for 5 minutes, then initiate the reaction by adding 1 mM NADPH.
Causality: NADPH provides the essential reducing equivalents required for CYP450-mediated aromatic oxidation.
Quenching and Extraction : At time points 0, 5, 15, 30, and 60 minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
Causality: Acetonitrile instantly denatures the CYP450 enzymes, halting the reaction, while simultaneously precipitating proteins for a clean LC-MS/MS injection.
This protocol objectively measures the shift in target affinity.
Enzyme Preparation : Dilute recombinant human PTP1B in assay buffer (50 mM HEPES, pH 7.2, 1 mM DTT, 0.05% Tween-20).
Causality: DTT (Dithiothreitol) is mandatory to maintain the active site cysteine in its reduced, nucleophilic state, which is critical for PTP1B catalytic activity.
Compound Titration : Prepare a 10-point dose-response curve (1 nM to 100 µM) of the fluorinated and non-fluorinated bromophenols.
Substrate Addition : Add
p
-nitrophenyl phosphate (pNPP) strictly at its predetermined
Km
concentration.
Causality: Operating at the
Km
concentration ensures the assay remains highly sensitive to competitive inhibitors, allowing for accurate Cheng-Prusoff
Ki
derivation.
Kinetic Readout : Measure absorbance at 405 nm continuously for 30 minutes.
Self-Validation: The uninhibited control wells must demonstrate a strictly linear increase in absorbance over the 30-minute window. Non-linear progress curves indicate substrate depletion or enzyme degradation, which invalidates the IC50 calculation.
References
Discovery of a Potent, Selective, and Orally Available MTHFD2 Inhibitor (DS18561882) with in Vivo Antitumor Activity.
Bromophenols in Marine Algae and Their Bioactivities. PMC / NIH.
Natural and engineered biosynthesis of fluorinated n